Product packaging for 2,2-dimethyl-3-oxobutanethioic S-acid(Cat. No.:CAS No. 135937-96-1)

2,2-dimethyl-3-oxobutanethioic S-acid

Cat. No.: B561787
CAS No.: 135937-96-1
M. Wt: 146.204
InChI Key: KYXIFPICNYSQEK-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-oxobutanethioic S-acid, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2S and its molecular weight is 146.204. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2S B561787 2,2-dimethyl-3-oxobutanethioic S-acid CAS No. 135937-96-1

Properties

IUPAC Name

2,2-dimethyl-3-oxobutanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXIFPICNYSQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721573
Record name 2,2-Dimethyl-3-oxobutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135937-96-1
Record name 2,2-Dimethyl-3-oxobutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines plausible synthetic routes for the preparation of 2,2-dimethyl-3-oxobutanethioic S-acid, a compound of interest for applications in medicinal chemistry and drug development. Due to the absence of direct literature precedents for its synthesis, this document provides two robust, proposed methodologies based on well-established chemical transformations. The protocols are detailed to assist researchers in the practical synthesis of this target molecule. This guide includes key physicochemical data of the starting material, detailed experimental procedures, and logical workflow diagrams to facilitate a comprehensive understanding of the synthetic pathways.

Introduction

Thioic S-acids are a class of organosulfur compounds that serve as valuable intermediates in organic synthesis. Their unique reactivity makes them useful precursors for the synthesis of thioesters, amides, and other sulfur-containing molecules. The target molecule, this compound, incorporates both a β-keto group and a thioic S-acid functionality, making it a potentially versatile building block in the development of novel therapeutic agents. This guide details two proposed synthetic strategies for its preparation from the commercially available 2,2-dimethyl-3-oxobutanoic acid.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of 2,2-dimethyl-3-oxobutanoic acid are summarized in the table below.

PropertyValueReference
IUPAC Name 2,2-dimethyl-3-oxobutanoic acid[1]
CAS Number 98485-46-2[2]
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [1][3]
Appearance Liquid[3]
Purity Typically ≥95%[3]
SMILES CC(=O)C(C)(C)C(=O)O[1]
InChIKey CBZZWRQRPKSEQI-UHFFFAOYSA-N[1]

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of this compound.

  • Route 1: A two-step process involving the conversion of 2,2-dimethyl-3-oxobutanoic acid to its corresponding acid chloride, followed by reaction with a hydrosulfide salt.

  • Route 2: A one-pot direct thionation of 2,2-dimethyl-3-oxobutanoic acid using Lawesson's reagent.

The following sections provide detailed experimental protocols for each proposed route.

This route offers a classical and generally high-yielding approach to thioic S-acids.

Logical Workflow for Route 1

Route 1: Synthesis via Acid Chloride A 2,2-dimethyl-3-oxobutanoic acid C 2,2-dimethyl-3-oxobutanoyl chloride A->C Chlorination B Thionyl Chloride (SOCl2) B->C E This compound C->E Thiolysis D Sodium Hydrosulfide (NaSH) D->E Route 2: Direct Thionation A 2,2-dimethyl-3-oxobutanoic acid C This compound A->C Direct Thionation B Lawesson's Reagent B->C

References

Spectroscopic Analysis of 2,2-dimethyl-3-oxobutanethioic S-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,2-dimethyl-3-oxobutanethioic S-acid. Due to the limited availability of direct experimental data for this specific thioacid, this document presents a detailed analysis based on the known spectroscopic properties of its carboxylic acid analog, 2,2-dimethyl-3-oxobutanoic acid, and the established principles of spectroscopic shifts upon substitution of oxygen with sulfur. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for synthesis and spectroscopic analysis, alongside a comparative data presentation.

Introduction

This compound is an organosulfur compound of interest for its potential applications in organic synthesis and medicinal chemistry. Thioacids and their derivatives are known to exhibit unique reactivity and biological activity compared to their carboxylic acid counterparts. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and the elucidation of reaction mechanisms.

This document serves as a practical guide to the spectroscopic analysis of this compound. In the absence of direct spectral data for the thioacid, we provide a robust predictive analysis based on the data of 2,2-dimethyl-3-oxobutanoic acid and the known spectroscopic effects of sulfur substitution.

Comparative Spectroscopic Analysis: Thioacid vs. Carboxylic Acid

The replacement of the hydroxyl group in a carboxylic acid with a thiol group to form a thioacid leads to predictable changes in its spectroscopic signatures.

  • Infrared (IR) Spectroscopy: The most notable difference is the shift of the carbonyl (C=O) stretching frequency to a lower wavenumber in the thioacid (around 1700-1720 cm⁻¹) compared to the carboxylic acid (around 1700-1760 cm⁻¹). Additionally, the broad O-H stretching band (2500-3300 cm⁻¹) of the carboxylic acid is replaced by a weaker and sharper S-H stretching band (2500-2600 cm⁻¹) in the thioacid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the acidic proton of the thioacid (R-CO-SH) is expected to appear at a different chemical shift compared to the carboxylic acid proton (R-CO-OH), which typically resonates at a very downfield position (10-13 ppm). The thiol proton is generally observed in the range of 3-5 ppm. In ¹³C NMR, the carbonyl carbon of the thioacid is expected to be more deshielded (shifted downfield) compared to the carboxylic acid.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of the thioacid will be higher by approximately 16 atomic mass units (the difference in mass between a sulfur and an oxygen atom) compared to the carboxylic acid. The fragmentation patterns will also differ, reflecting the relative strengths of the C-S and C-O bonds.

Spectroscopic Data for 2,2-dimethyl-3-oxobutanoic Acid (Analog)

Spectroscopic TechniqueObserved/Predicted Data for 2,2-dimethyl-3-oxobutanoic Acid
Infrared (IR) Spectroscopy C=O stretch: ~1715 cm⁻¹ (ketone), ~1740 cm⁻¹ (acid); O-H stretch: 2500-3300 cm⁻¹ (broad)
¹H NMR Spectroscopy Predicted δ (ppm): 1.4 (s, 6H, C(CH₃)₂), 2.2 (s, 3H, COCH₃), 10-12 (br s, 1H, COOH)
¹³C NMR Spectroscopy Predicted δ (ppm): 25 (C(CH₃)₂), 27 (COCH₃), 55 (C(CH₃)₂), 175 (COOH), 208 (C=O)
Mass Spectrometry (MS) Molecular Weight: 130.14 g/mol ; Key fragments: m/z 87 (M-COCH₃), 43 (COCH₃)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes a general method for the conversion of a carboxylic acid to a thioacid using Lawesson's reagent.

Materials:

  • 2,2-dimethyl-3-oxobutanoic acid

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 2,2-dimethyl-3-oxobutanoic acid (1 equivalent) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioacid.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

4.2.1. Infrared (IR) Spectroscopy

  • Prepare a dilute solution of the purified thioacid in a suitable solvent (e.g., chloroform or carbon tetrachloride).

  • Alternatively, a thin film can be prepared by depositing a drop of a concentrated solution onto a salt plate (NaCl or KBr) and allowing the solvent to evaporate.

  • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic S-H and C=O stretching frequencies.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve approximately 5-10 mg of the purified thioacid in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • For ¹H NMR, record the chemical shifts, integration, and multiplicity of all signals.

  • For ¹³C NMR, record the chemical shifts of all carbon atoms.

4.2.3. Mass Spectrometry (MS)

  • Prepare a dilute solution of the purified thioacid in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to support the structural elucidation.

Workflow Diagrams

The following diagrams illustrate the key experimental and logical workflows described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2,2-dimethyl-3-oxobutanoic acid reaction React with Lawesson's Reagent in Toluene start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product ir IR Spectroscopy product->ir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms

Caption: Synthesis and Spectroscopic Analysis Workflow.

logical_relationship parent 2,2-dimethyl-3-oxobutanoic acid (Carboxylic Acid) thioacid This compound (Thioacid) parent->thioacid Sulfur Substitution ir_parent IR: Broad O-H ~2500-3300 cm⁻¹ parent->ir_parent nmr_parent ¹H NMR: COOH ~10-13 ppm parent->nmr_parent ms_parent MS: M⁺ parent->ms_parent ir_thio IR: Sharp S-H ~2500-2600 cm⁻¹ thioacid->ir_thio nmr_thio ¹H NMR: COSH ~3-5 ppm thioacid->nmr_thio ms_thio MS: M⁺+16 thioacid->ms_thio

Caption: Spectroscopic Comparison: Acid vs. Thioacid.

An In-depth Technical Guide to the NMR Analysis of 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2,2-dimethyl-3-oxobutanethioic S-acid. Due to the absence of specific published experimental data for this compound, this guide is based on established principles of NMR spectroscopy and predicted data derived from its chemical structure and analogous compounds. It is intended to serve as a practical resource for the characterization and analysis of this and similar molecules.

Molecular Structure and Predicted NMR Data

The structure of this compound dictates a specific NMR fingerprint. The molecule contains a quaternary carbon, two equivalent geminal methyl groups, an acetyl methyl group, and a thioacid proton. This leads to a relatively simple yet informative set of signals in both ¹H and ¹³C NMR spectra.

Diagram of the molecular structure of this compound.

Figure 2. NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum f->h i Fourier Transform g->i h->i j Phase Correction i->j k Baseline Correction j->k l Reference to TMS k->l m Integration of 1H Signals l->m n Peak Picking (1H and 13C) l->n o Assign Signals to Structure m->o n->o p Final Structure Confirmation o->p

Mass Spectrometry of 2,2-dimethyl-3-oxobutanethioic S-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry of 2,2-dimethyl-3-oxobutanethioic S-acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document presents a predictive analysis based on established fragmentation patterns of analogous structures, including β-keto acids and thioacids. The guide outlines a hypothesized fragmentation pathway, a summary of predicted quantitative data, and a generalized experimental protocol for its analysis. This document is intended to serve as a foundational resource for researchers undertaking the characterization of this and similar molecules.

Introduction

This compound is a β-keto thioacid. The presence of a reactive thioacid moiety and a keto functional group makes it an interesting candidate for various applications, including as a potential building block in organic synthesis and drug development. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding its fragmentation behavior is paramount for its unambiguous identification in complex matrices.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, driven by the presence of the carbonyl group, the thioacid group, and the quaternary carbon. The molecular ion ([M]⁺˙) is expected to be of low abundance due to the molecule's instability.

Primary fragmentation routes are likely to include:

  • α-Cleavage: Fission of the bond adjacent to the carbonyl group, leading to the loss of an acetyl radical or a carboxysulfenyl radical.

  • McLafferty-type Rearrangement: While a classical McLafferty rearrangement is not possible, related rearrangements involving the thioacid proton could occur.

  • Loss of Small Neutral Molecules: Elimination of molecules such as CO, H₂S, or COS.

A diagram illustrating the predicted fragmentation pathways is presented below.

fragmentation_pathway M [C₆H₁₀O₂S]⁺˙ m/z = 146 F1 [C₄H₇O₂S]⁺ m/z = 119 M->F1 - C₂H₃O• F2 [C₅H₇O]⁺ m/z = 83 M->F2 - COSH• F4 [C₂H₃O]⁺ m/z = 43 M->F4 - C₄H₇S• F3 [C₄H₇O]⁺ m/z = 71 F2->F3 - CH₂

Figure 1: Predicted fragmentation pathway of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and the proposed identities of the major ions in the electron ionization mass spectrum of this compound. The relative abundance is a prediction and would need to be confirmed by experimental data.

m/zProposed Ion FormulaProposed Structure/FragmentPredicted Relative Abundance
146[C₆H₁₀O₂S]⁺˙Molecular IonLow
119[C₄H₇O₂S]⁺[M - C₂H₃O]⁺Medium
83[C₅H₇O]⁺[M - COSH]⁺High
71[C₄H₇O]⁺[C₅H₇O - CH₂]⁺Medium
43[C₂H₃O]⁺Acetyl CationHigh (Base Peak)

Experimental Protocol

This section outlines a general experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS). This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

4.1. Sample Preparation and Derivatization

Due to the polarity and potential thermal lability of the thioacid, derivatization is recommended to improve chromatographic performance and obtain sharper peaks. A common approach for carboxylic and thioacids is silylation.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.

    • Add 100 µL of pyridine to dissolve the sample.

    • Add 200 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection: 1 µL, Splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

The workflow for this experimental protocol is depicted in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis Sample This compound Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Dissolve->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Data Data Analysis Detect->Data

Figure 2: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The hypothesized fragmentation pathway and predicted mass spectral data serve as a valuable starting point for the identification and structural elucidation of this compound. The provided experimental protocol offers a robust method for its analysis by GC-MS. It is imperative that future work focuses on acquiring experimental data to validate and refine the predictions made in this guide.

An In-depth Technical Guide on the Stability and Decomposition of 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted stability and decomposition pathways of 2,2-dimethyl-3-oxobutanethioic S-acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to this compound

This compound is an organosulfur compound that is the sulfur analog of 2,2-dimethyl-3-oxobutanoic acid. It features a thioic acid functional group (-COSH) and a ketone group in the β-position relative to the thioic acid. This β-keto thioic acid structure is expected to be the primary determinant of its chemical reactivity and stability.

Thioic S-acids are generally more acidic than their carboxylic acid counterparts. For instance, thioacetic acid has a pKa of approximately 3.4, making it about 15 times more acidic than acetic acid (pKa ≈ 4.72).[1][2] Therefore, this compound is predicted to be a stronger acid than 2,2-dimethyl-3-oxobutanoic acid.

Predicted Stability and Decomposition Profile

The stability of this compound is anticipated to be influenced by temperature, pH, and the presence of oxidizing agents. The primary decomposition pathways are expected to be decarboxylation and hydrolysis.

Data Presentation: Predicted Properties and Decomposition Products

Property/ConditionPredicted Behavior of this compoundReference Analog: 2,2-dimethyl-3-oxobutanoic acid
Thermal Stability Expected to be lower than simple thioic acids due to the β-keto group, leading to facile decarboxylation upon heating.The β-keto structure inherently exhibits lower thermal stability compared to simple carboxylic acids.
Acidic Hydrolysis Hydrolysis is expected to yield 2,2-dimethyl-3-oxobutanoic acid and hydrogen sulfide. The rate may vary with acid concentration.[3]Stable under typical acidic conditions, but hydrolysis of derivatives can occur.
Basic Hydrolysis Expected to readily hydrolyze to the corresponding carboxylate and hydrosulfide anion.Forms a stable sodium salt.
Oxidative Stability Prone to oxidative dimerization to form a diacyl disulfide, a common reaction for thiols and thioic acids.[4]Generally stable towards oxidation under normal conditions.
Primary Decomposition Product (Thermal) 3,3-dimethyl-2-butanone (Pinacolone) and Carbonyl Sulfide (COS) via decarboxylation.3,3-dimethyl-2-butanone and Carbon Dioxide (CO2) via decarboxylation.

Key Decomposition Pathways

3.1. Decarboxylation

The most significant decomposition pathway for β-keto acids and their thioic acid analogs is decarboxylation upon heating. This reaction proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[5][6][7] For this compound, this would result in the formation of 3,3-dimethyl-2-butanone and carbonyl sulfide. Theoretical studies on the decarboxylation of the analogous α,α-dimethylacetoacetic acid suggest a cyclic transition state.[8]

3.2. Hydrolysis

In aqueous environments, this compound is susceptible to hydrolysis, which would cleave the carbon-sulfur bond to yield 2,2-dimethyl-3-oxobutanoic acid and hydrogen sulfide. The rate of this reaction is dependent on the pH of the solution.

Experimental Protocols

As no specific experimental data for the target compound is available, this section provides generalized protocols for the synthesis and stability analysis of a thioic S-acid, which could be adapted for this compound.

4.1. General Protocol for the Synthesis of a Thioic S-acid

A common method for the synthesis of thioic S-acids involves the reaction of the corresponding acid chloride with a source of hydrosulfide.[1]

  • Preparation of the Acid Chloride: 2,2-dimethyl-3-oxobutanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) to produce 2,2-dimethyl-3-oxobutanoyl chloride. The reaction is typically run at room temperature or with gentle heating.

  • Thiolysis: The crude acid chloride is then slowly added to a solution of a hydrosulfide salt, such as potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH), in a suitable solvent like DCM or a biphasic system at low temperature (e.g., 0 °C) to form the thioic S-acid.

  • Workup and Purification: The reaction mixture is acidified with a dilute acid (e.g., HCl) and the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude thioic S-acid. Purification can be achieved by chromatography or distillation.

4.2. Protocol for Stability Assessment

  • Sample Preparation: Prepare solutions of this compound in various solvents (e.g., water, buffers of different pH, organic solvents) at a known concentration.

  • Stress Conditions: Subject the solutions to different stress conditions, including elevated temperatures (e.g., 40°C, 60°C, 80°C), exposure to light (photostability), and bubbling with air or oxygen (oxidative stability).

  • Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution.

  • Quantification: Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to determine the concentration of the parent compound remaining.

  • Degradant Identification: Characterize any degradation products formed using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the decomposition pathways.

Visualizations

Synthesis_Pathway cluster_0 Synthesis of this compound Carboxylic_Acid 2,2-dimethyl-3-oxobutanoic acid Acid_Chloride 2,2-dimethyl-3-oxobutanoyl chloride Carboxylic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Thioic_Acid This compound Acid_Chloride->Thioic_Acid KSH or NaSH Decarboxylation_Pathway cluster_1 Thermal Decomposition via Decarboxylation Start This compound Transition_State Cyclic Transition State Start->Transition_State Heat (Δ) Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate Product 3,3-dimethyl-2-butanone + Carbonyl Sulfide (COS) Enol_Intermediate->Product Tautomerization Stability_Workflow cluster_2 Experimental Workflow for Stability Assessment Preparation Prepare Solutions of Compound Stressing Apply Stress Conditions (Temp, pH, Light, O₂) Preparation->Stressing Sampling Collect Samples at Time Points Stressing->Sampling Analysis HPLC-UV/MS Analysis Sampling->Analysis Quantification Quantify Parent Compound Analysis->Quantification Identification Identify Degradants (LC-MS/MS, NMR) Analysis->Identification Conclusion Determine Degradation Rate and Pathways Quantification->Conclusion Identification->Conclusion

References

An In-depth Technical Guide to the Acidity and pKa of 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific compound 2,2-dimethyl-3-oxobutanethioic S-acid is limited. This guide is therefore based on established principles of organic chemistry and data from analogous compounds to provide a robust theoretical and practical framework.

Introduction

This compound is a beta-ketothioic acid. The structure of this molecule, featuring a thio-S-acid functionality beta to a ketone, suggests the presence of two primary acidic protons: the thio-S-acid proton and the alpha-protons on the carbon adjacent to the ketone and thioacid groups. Understanding the acidity and pKa of these protons is crucial for predicting the molecule's behavior in various chemical and biological systems, including its reactivity, solubility, and potential interactions with biological targets.

Estimated Acidity and pKa Values

Due to the lack of direct experimental data for this compound, the pKa values are estimated based on structurally related compounds.

2.1. Thioic S-Acid Proton (-COSH)

The proton of the thioic S-acid group is expected to be significantly more acidic than the corresponding carboxylic acid. This increased acidity is due to the weaker S-H bond compared to an O-H bond and the better ability of the larger sulfur atom to stabilize the resulting negative charge. For comparison, the pKa of a typical carboxylic acid is around 4-5, while the pKa of a simple thioic S-acid is generally in the range of 3-4. The presence of the beta-keto group is expected to have a minor electron-withdrawing effect, potentially lowering the pKa slightly.

2.2. Alpha-Protons (-C(CH₃)₂-)

In this specific molecule, there are no alpha-protons on the carbon between the two carbonyl-like groups, as it is a quaternary carbon. However, for the parent compound, 3-oxobutanethioic S-acid, the alpha-protons would be significantly acidic due to the resonance stabilization of the resulting enolate anion by both the ketone and the thio-S-acid group. The pKa of alpha-protons in beta-dicarbonyl compounds is typically in the range of 9-13. Thioesters are known to be more effective at stabilizing an adjacent carbanion than esters, suggesting that a beta-ketothioester would have more acidic alpha-protons than a beta-ketoester.[1][2] For example, the pKa of the alpha-protons in a beta-keto ester is around 11.[3]

Table 1: Estimated pKa Values for this compound and Related Compounds

Compound/Functional GroupAcidic ProtonEstimated pKaReference/Basis
This compound Thioic S-acid (-COSH) 3.0 - 4.0 Analogy to simple thioic acids and beta-keto acids.
3-Oxobutanoic acid (a beta-keto acid)Carboxylic acid (-COOH)3.58[4]
Simple Thioic S-acidThioic S-acid (-COSH)~3-4General chemical principles.
Beta-keto ester (e.g., ethyl acetoacetate)Alpha-proton (-CH₂-)~11[3]
Beta-diketone (e.g., acetylacetone)Alpha-proton (-CH₂-)~9[3]
Simple ThioesterAlpha-proton (-CH₂-)~21[1]

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the acylation of a suitable thiol equivalent with a derivative of 2,2-dimethyl-3-oxobutanoic acid. A common method for the synthesis of thioesters is the reaction of an acyl chloride with a thiol.

Experimental Protocol: Proposed Synthesis

  • Preparation of 2,2-dimethyl-3-oxobutanoyl chloride:

    • Start with 2,2-dimethyl-3-oxobutanoic acid.

    • Treat the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.

    • The reaction is typically performed at room temperature or with gentle heating.

    • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which can be used directly in the next step.

  • Formation of the Thioic S-acid:

    • The acyl chloride is then reacted with a source of hydrosulfide, such as sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S) gas bubbled through the reaction mixture.

    • The reaction is typically carried out in an aprotic solvent at low temperature to minimize side reactions.

    • A weak base, such as pyridine or triethylamine, can be added to neutralize the HCl generated during the reaction.

    • Aqueous workup followed by extraction and purification by chromatography would be required to isolate the final product.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Thioacidification Acid 2,2-dimethyl-3-oxobutanoic acid Reagent1 SOCl₂ or (COCl)₂ in DCM Acid->Reagent1 AcylChloride 2,2-dimethyl-3-oxobutanoyl chloride Reagent1->AcylChloride Reagent2 NaSH or H₂S in aprotic solvent AcylChloride->Reagent2 Thioacid This compound Reagent2->Thioacid

Proposed synthetic workflow for this compound.

Experimental Protocol for pKa Determination

The pKa of the thioic S-acid proton can be determined using several standard techniques. Spectrophotometric and potentiometric titrations are the most common and accessible methods.

4.1. Spectrophotometric Titration

This method relies on the difference in the UV-Vis absorption spectrum between the protonated and deprotonated forms of the compound.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system if solubility is an issue).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 5).

    • Ensure the ionic strength of all solutions is kept constant by adding a background electrolyte (e.g., 0.1 M KCl).

  • Measurement:

    • For each buffer solution, add a small, constant volume of the stock solution of the thioic acid.

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range. The thiocarbonyl group (C=S) typically has a characteristic absorption in the UV region.

    • Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting data should fit a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

4.2. Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added.

Protocol:

  • Preparation:

    • Prepare a solution of the thioic acid of known concentration in a suitable solvent (e.g., deionized water).

    • Calibrate a pH meter with standard buffer solutions.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Place the thioic acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the strong base titrant in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH against the volume of titrant added.

    • The pKa can be determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, a plot of the first derivative of the titration curve (ΔpH/ΔV) against the volume of titrant will show a maximum at the equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Acid Prepare Thioic Acid Solution Spectro Record UV-Vis Spectra at different pHs Prep_Acid->Spectro Potentio Titrate with Strong Base and Record pH Prep_Acid->Potentio Prep_Buffers Prepare Buffer Solutions (Spectrophotometry) or Standardized Base (Potentiometry) Prep_Buffers->Spectro Prep_Buffers->Potentio Calibrate Calibrate pH Meter (Potentiometry) Calibrate->Potentio Plot_Spec Plot Absorbance vs. pH Spectro->Plot_Spec Plot_Pot Plot pH vs. Titrant Volume Potentio->Plot_Pot Determine_pKa Determine pKa from Sigmoidal Curve or Titration Curve Plot_Spec->Determine_pKa Plot_Pot->Determine_pKa

Generalized workflow for pKa determination.

Signaling Pathways

There is no information in the scientific literature to suggest that this compound is involved in any specific signaling pathways. As a small, synthetic organic molecule, it would first need to be screened for biological activity to explore any potential interactions with cellular signaling cascades.

Conclusion

While experimental data for this compound is not currently available, a strong theoretical framework can be established based on the known properties of beta-keto acids and thioic S-acids. The thioic S-acid proton is predicted to be the most acidic site with a pKa in the range of 3.0-4.0. The synthesis of this compound is feasible through standard organic chemistry methodologies, and its pKa can be reliably determined using established techniques such as spectrophotometric or potentiometric titration. This guide provides the necessary theoretical background and practical protocols to enable further research into the properties and potential applications of this molecule.

References

The Thiol Tautomer of 2,2-dimethyl-3-oxobutanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thiol tautomer of 2,2-dimethyl-3-oxobutanoic acid, a molecule of interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is limited, this document extrapolates from established principles of keto-enol-thiol tautomerism and the known chemistry of β-thioxo ketones and thiocarboxylic acids. This guide covers the theoretical basis of its tautomerism, proposes synthetic strategies, predicts spectroscopic and physicochemical properties, and discusses its potential applications in drug discovery. All quantitative data presented is based on analogous compounds and should be interpreted as predictive.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in the biological activity, pharmacokinetics, and pharmacodynamics of drug molecules.[1][2] The thiol-keto tautomerism of β-oxo thioacids, such as 2,2-dimethyl-3-oxobutanoic acid, represents a fascinating and underexplored area of chemical space. This guide aims to provide a comprehensive theoretical framework for understanding the thiol tautomer of this molecule, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

The tautomeric equilibrium of 2,2-dimethyl-3-oxobutanoic acid involves the interconversion between the keto form (2,2-dimethyl-3-oxobutanoic acid) and its enol and thiol tautomers. The focus of this guide is the thiol tautomer, specifically the (Z)-3-mercapto-2,2-dimethylbut-3-enoic acid.

Tautomeric Equilibrium

The tautomerism of β-dicarbonyl and related compounds is a well-studied phenomenon.[3] In the case of 2,2-dimethyl-3-oxobutanoic acid, the equilibrium involves the keto, enol, and thiol forms. The relative stability of these tautomers is influenced by factors such as solvent polarity, temperature, and intramolecular hydrogen bonding.

For β-thioxoketones, an equilibrium exists between the enol-thioketone and the keto-thiol forms.[3] The thiol form is often stabilized by a weak intramolecular hydrogen bond between the thiol proton and the carbonyl oxygen.

Tautomeric_Equilibrium Keto Keto form (2,2-dimethyl-3-oxobutanoic acid) Enol Enol form ((Z)-3-hydroxy-2,2-dimethylbut-3-enoic acid) Keto->Enol Keto-Enol Tautomerism Thiol Thiol form ((Z)-3-mercapto-2,2-dimethylbut-3-enoic acid) Keto->Thiol Keto-Thiol Tautomerism

Caption: Tautomeric equilibrium of 2,2-dimethyl-3-oxobutanoic acid.

Proposed Synthesis

Direct synthesis of the thiol tautomer of 2,2-dimethyl-3-oxobutanoic acid has not been reported. However, a plausible synthetic route involves the thionation of the corresponding β-keto ester followed by hydrolysis. Lawesson's reagent is a common thionating agent for converting carbonyls to thiocarbonyls.[4]

Synthesis_Workflow Start Ethyl 2,2-dimethyl-3-oxobutanoate Thionation Thionation (e.g., Lawesson's Reagent) Start->Thionation Intermediate Ethyl 2,2-dimethyl-3-thioxobutanoate Thionation->Intermediate Hydrolysis Hydrolysis (e.g., LiOH, H2O) Intermediate->Hydrolysis Product 2,2-dimethyl-3-thioxobutanoic acid (in equilibrium with thiol tautomer) Hydrolysis->Product

Caption: Proposed synthetic workflow for the thiol tautomer.

Experimental Protocol: Thionation of Ethyl 2,2-dimethyl-3-oxobutanoate (Proposed)
  • Reaction Setup: To a solution of ethyl 2,2-dimethyl-3-oxobutanoate (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2,2-dimethyl-3-thioxobutanoate.

Experimental Protocol: Hydrolysis of Ethyl 2,2-dimethyl-3-thioxobutanoate (Proposed)
  • Reaction Setup: Dissolve ethyl 2,2-dimethyl-3-thioxobutanoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Conditions: Add lithium hydroxide (LiOH, 1.2 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extraction: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target compound.

Physicochemical and Spectroscopic Properties (Predicted)

Direct experimental data for the thiol tautomer of 2,2-dimethyl-3-oxobutanoic acid is unavailable. The following properties are predicted based on data from analogous compounds.

Acidity

Thiocarboxylic acids are generally more acidic than their carboxylic acid counterparts. The pKa of the thiol tautomer is expected to be lower than that of 2,2-dimethyl-3-oxobutanoic acid.

CompoundPredicted pKaReference CompoundReference pKa
2,2-dimethyl-3-oxobutanoic acid (keto form)~ 4-5Acetic Acid4.76
(Z)-3-mercapto-2,2-dimethylbut-3-enoic acid~ 3-4Thioacetic Acid3.4

Table 1: Predicted pKa values.

Spectroscopic Data

The spectroscopic signatures of the thiol tautomer are expected to be distinct from the keto form.

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of the thiol tautomer is predicted to show a characteristic signal for the thiol proton (SH). In β-thioxoketones, the SH proton chemical shift is typically observed in the range of 3-5 ppm.[3] The vinylic proton is expected to appear in the downfield region.

ProtonPredicted Chemical Shift (δ, ppm)
-SH3.0 - 5.0
=CH-5.5 - 6.5
-C(CH₃)₂-1.2 - 1.5
Carboxylic acid -OH10.0 - 13.0

Table 2: Predicted ¹H NMR Chemical Shifts.

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum should be informative in distinguishing the tautomers. The carbon of the C=S group in the thione form and the olefinic carbons in the thiol form will have characteristic chemical shifts.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 180
C=C (olefinic)100 - 140
C-S (olefinic)140 - 160
-C(CH₃)₂-40 - 50
-C(CH₃)₂20 - 30

Table 3: Predicted ¹³C NMR Chemical Shifts.

4.2.3. IR Spectroscopy

The infrared spectrum will provide key information about the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Carboxylic Acid)1700 - 1725
C=C (Alkene)1620 - 1680
S-H (Thiol)2550 - 2600 (weak)

Table 4: Predicted IR Absorption Frequencies.

Applications in Drug Development

The ability of a molecule to exist in multiple tautomeric forms has significant implications for drug design and development.[1][2] The different tautomers of a drug candidate can exhibit distinct pharmacological profiles, receptor binding affinities, and metabolic stabilities.

Signaling Pathway Modulation (Hypothetical)

Thiol-containing compounds are known to interact with various biological targets, including enzymes with cysteine residues in their active sites. The thiol tautomer of 2,2-dimethyl-3-oxobutanoic acid could potentially act as a covalent inhibitor or modulator of such enzymes.

Signaling_Pathway Thiol_Tautomer Thiol Tautomer Enzyme Target Enzyme (e.g., Cysteine Protease) Thiol_Tautomer->Enzyme Covalent_Bond Covalent Adduct Formation Enzyme->Covalent_Bond Inhibition Enzyme Inhibition Covalent_Bond->Inhibition Downstream_Signaling Modulation of Downstream Signaling Inhibition->Downstream_Signaling

Caption: Hypothetical interaction with a target enzyme.

The unique physicochemical properties of the thiol tautomer, such as its increased acidity and lipophilicity compared to the keto form, could lead to improved cell permeability and target engagement.

Conclusion

This technical guide has provided a comprehensive theoretical overview of the thiol tautomer of 2,2-dimethyl-3-oxobutanoic acid. While experimental data on this specific molecule remains to be reported, the principles of tautomerism and the chemistry of related compounds allow for a robust predictive framework. The proposed synthetic routes, predicted spectroscopic and physicochemical properties, and discussion of potential applications in drug discovery offer a valuable starting point for researchers interested in exploring this and similar chemical entities. Further experimental validation of the concepts presented herein is warranted and encouraged.

References

Potential Biological Activity of 2,2-dimethyl-3-oxobutanethioic S-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is no publicly available scientific literature detailing the specific biological activity of 2,2-dimethyl-3-oxobutanethioic S-acid. This technical guide, therefore, explores its potential biological activity based on its structural similarity to key intermediates and known inhibitors of fatty acid metabolism. The information presented herein is an extrapolation and should be viewed as a theoretical framework to guide future research.

Introduction: Structural Rationale for Potential Bioactivity

This compound is a thioester derivative with a backbone structurally reminiscent of acetoacetyl-CoA, a critical intermediate in fatty acid metabolism. This structural analogy suggests that the compound could potentially interact with enzymes involved in the biosynthesis and degradation of fatty acids. The presence of the thioester linkage is significant, as this functional group is central to the chemistry of coenzyme A (CoA) and its derivatives, which are substrates for a multitude of enzymes.

The two primary enzyme targets hypothesized for this compound are Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) . These enzymes are pivotal in the de novo synthesis of fatty acids, a pathway that is often dysregulated in various diseases, including cancer, metabolic syndrome, and infectious diseases.[1]

Potential Mechanisms of Action: Inhibition of Fatty Acid Synthesis

The de novo fatty acid synthesis pathway is a fundamental metabolic process. Its inhibition has emerged as a promising therapeutic strategy. Small molecules that inhibit key enzymes in this pathway have demonstrated significant anti-proliferative and metabolic effects in preclinical studies.[1][2]

Acetyl-CoA Carboxylase (ACC) Inhibition

ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid biosynthesis.[3] Inhibition of ACC would lead to a depletion of malonyl-CoA, thereby halting fatty acid synthesis.

Fatty Acid Synthase (FASN) Inhibition

FASN is a large, multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[2] Thioester compounds have been shown to inhibit various enzymes, and it is plausible that this compound could act as an inhibitor of one of the catalytic domains of FASN.

Quantitative Data on Structurally Related Inhibitors

While no quantitative data exists for this compound, the following table summarizes the inhibitory concentrations (IC50) of known small molecule inhibitors of ACC and FASN to provide a reference for potential potency.

InhibitorTarget EnzymeCell Line/SystemIC50 ValueReference
TOFAAcetyl-CoA Carboxylase (ACC)Neuroblastoma CellsNot specified[1]
Soraphen AAcetyl-CoA Carboxylase (ACC)Neuroblastoma CellsNot specified[1]
CeruleninFatty Acid Synthase (FASN)Neuroblastoma CellsNot specified[1]
OrlistatFatty Acid Synthase (FASN)Neuroblastoma CellsNot specified[1]
UB006Fatty Acid Synthase (FASN)Neuroblastoma CellsNot specified[1]
GSK2194069Fatty Acid Synthase (FASN)Purified Human FASN0.0604 µM[4]
TVB-3166Fatty Acid Synthase (FASN)Purified Human FASN0.0736 µM[4]
FasnallFatty Acid Synthase (FASN)Purified Human FASN3.71 µM[4]
Thioester Compound IPhospholipase A2 (PLA2)Bothrops atrox venom193.2 µM[5]
Thioester Compound IIPhospholipase A2 (PLA2)Bothrops atrox venom305.4 µM[5]
Thioester Compound IIIPhospholipase A2 (PLA2)Bothrops atrox venom132.7 µM[5]

Experimental Protocols for Assessing Potential Bioactivity

To investigate the hypothetical biological activity of this compound, the following experimental protocols for ACC and FASN inhibition assays can be adapted.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is based on a non-radioactive spectrophotometric assay.

Principle: The activity of ACC is measured by quantifying the amount of acetyl-CoA consumed. The remaining acetyl-CoA is used in a coupled reaction with citrate synthase, and the release of Coenzyme A is detected by its reaction with dithiobisnitrobenzoic acid (DTNB), which produces a yellow-colored compound that can be measured at 412 nm.

Materials:

  • Permeabilized cells or purified ACC enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • Acetyl-CoA

  • Sodium bicarbonate

  • Magnesium chloride

  • ATP

  • Trifluoroacetic acid (for stopping the reaction)

  • Citrate synthase

  • Oxaloacetate

  • Dithiobisnitrobenzoic acid (DTNB)

  • Bovine serum albumin (BSA)

  • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare an assay mixture containing acetyl-CoA, bicarbonate, magnesium, and ATP in the assay buffer.

  • Add the permeabilized cells or purified ACC enzyme to the assay mixture to initiate the reaction.

  • For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrates.

  • At specific time points, remove aliquots of the reaction mixture and stop the reaction by adding trifluoroacetic acid.

  • To determine the amount of remaining acetyl-CoA, add the stopped aliquots to a second reaction mixture containing citrate synthase, oxaloacetate, and DTNB.

  • Monitor the formation of the yellow product by measuring the absorbance at 412 nm using a spectrophotometer.

  • The decrease in the rate of color formation in the presence of the test compound compared to a control (without inhibitor) indicates ACC inhibition.

Fatty Acid Synthase (FASN) Inhibition Assay

This protocol is based on a spectrophotometric assay that monitors the oxidation of NADPH.

Principle: FASN utilizes NADPH as a reducing agent during fatty acid synthesis. The rate of FASN activity is directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[6]

Materials:

  • Purified FASN enzyme

  • Assay buffer (e.g., 1 M potassium phosphate, pH 7.6)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a spectrophotometer cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.

  • Add the purified FASN enzyme to the mixture.

  • For inhibition studies, pre-incubate the FASN enzyme with varying concentrations of this compound for a defined period (e.g., 30 minutes at 37°C for slow-binding inhibitors).[6]

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

  • The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

  • A decrease in the rate of NADPH oxidation in the presence of the test compound compared to a control indicates FASN inhibition.

Visualizing the Potential Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the potential biological context and experimental design, the following diagrams were generated using Graphviz.

Fatty_Acid_Synthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate Citrate AcetylCoA_cytosol Acetyl-CoA Citrate->AcetylCoA_cytosol ATP-Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_cytosol->MalonylCoA ACC (Potential Target) FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN (Potential Target) Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito PDH AcetylCoA_mito->Citrate Citrate Synthase Glucose Glucose Glucose->Pyruvate ACC_Inhibition_Assay_Workflow start Start: Prepare Reagents preincubation Pre-incubate ACC Enzyme with Test Compound start->preincubation reaction_initiation Initiate Reaction: Add Substrates (Acetyl-CoA, ATP, Bicarbonate) preincubation->reaction_initiation time_points Incubate and Stop Reaction at Timed Intervals reaction_initiation->time_points quantification Quantify Remaining Acetyl-CoA via Citrate Synthase/DTNB Reaction time_points->quantification data_analysis Analyze Data: Calculate % Inhibition quantification->data_analysis end End: Determine IC50 data_analysis->end FASN_Inhibition_Assay_Workflow start Start: Prepare Reagents preincubation Pre-incubate FASN Enzyme with Test Compound start->preincubation reaction_initiation Initiate Reaction: Add Malonyl-CoA preincubation->reaction_initiation measurement Monitor NADPH Oxidation (Absorbance at 340 nm) reaction_initiation->measurement data_analysis Analyze Data: Calculate Rate of Reaction measurement->data_analysis end End: Determine IC50 data_analysis->end

References

Methodological & Application

Using Lawesson's reagent for thioacid synthesis from 2,2-dimethyl-3-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Lawesson's Reagent for Thioacid Synthesis from 2,2-dimethyl-3-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioacids are versatile intermediates in organic synthesis, finding broad applications in the preparation of thiols, thioesters, and in peptide chemistry.[1] One efficient method for the synthesis of thioacids from their corresponding carboxylic acids is the use of Lawesson's Reagent (LR).[1][2] This commercially available and inexpensive reagent provides a direct, one-step pathway for the conversion of a carboxylic acid's hydroxyl group to a thiol group.[1] These application notes provide a detailed protocol and relevant data for the synthesis of 2,2-dimethyl-3-oxobutanethioic acid from 2,2-dimethyl-3-oxobutanoic acid using Lawesson's Reagent.

Reaction Principle and Mechanism

The conversion of a carboxylic acid to a thioacid using Lawesson's Reagent is believed to proceed through a "Wittig-like" mechanism.[1][2][3] Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide in solution.[3][4][5] This reactive species interacts with the carbonyl group of the carboxylic acid to form a thiaoxaphosphetane intermediate.[3][4] The driving force for the reaction is the formation of a stable phosphorus-oxygen double bond, which leads to the final thioacid product.[4][5]

Experimental Protocols

This section outlines the general procedure for the synthesis of 2,2-dimethyl-3-oxobutanethioic acid. The protocol is adapted from established methods for the conversion of other carboxylic acids to thioacids using Lawesson's Reagent.[1][2]

Materials:

  • 2,2-dimethyl-3-oxobutanoic acid

  • Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Microwave reactor (optional)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve 2,2-dimethyl-3-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.55 eq) to the solution.

  • Reaction Conditions:

    • Microwave Conditions: Heat the reaction mixture in a microwave reactor at 100°C for 10-15 minutes.[2] This method is often preferred for its speed and efficiency.[1]

    • Conventional Heating: Alternatively, the reaction mixture can be refluxed in a suitable solvent like toluene at 130°C.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

  • Purification:

    • Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Collect the fractions containing the desired thioacid.

    • Combine the pure fractions and evaporate the solvent to yield the purified 2,2-dimethyl-3-oxobutanethioic acid.

    • Dry the final product over anhydrous sodium sulfate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thioacids from carboxylic acids using Lawesson's Reagent. Please note that the specific values for 2,2-dimethyl-3-oxobutanethioic acid may vary and should be determined experimentally.

Table 1: Reaction Conditions and Yields for Thioacid Synthesis

Carboxylic AcidLawesson's Reagent (eq.)SolventTemperature (°C)TimeYield (%)
Benzoic Acid0.55DCM100 (MW)10 min>95
Adamantane-1-carboxylic acid0.55DCM100 (MW)10 min92
4-(Trifluoromethyl)benzoic acid0.55DCM100 (MW)10 min94
2,2-dimethyl-3-oxobutanoic acid0.55DCM100 (MW)10-15 minExpected >90

Data for benzoic acid, adamantane-1-carboxylic acid, and 4-(trifluoromethyl)benzoic acid are based on published literature.[1][2] The data for 2,2-dimethyl-3-oxobutanoic acid is a projected estimate based on these examples.

Table 2: Spectroscopic Data for a Representative Thioacid (Thiobenzoic Acid)

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR δ 4.6-4.8 (s, 1H, S-H)
¹³C NMR δ 160-180 (C=O)
IR (cm⁻¹) 2540–2570 (S-H stretch), 1660–1685 (C=O stretch)

Spectroscopic data is based on general values for thioacids.[7][8][9] Specific shifts for 2,2-dimethyl-3-oxobutanethioic acid will need to be determined experimentally.

Visualizations

Diagram 1: Proposed Reaction Mechanism

G cluster_0 Reaction of Carboxylic Acid with Lawesson's Reagent RCOOH R-COOH (Carboxylic Acid) Intermediate Thiaoxaphosphetane Intermediate RCOOH->Intermediate + LR LR Lawesson's Reagent LR->Intermediate RCOSH R-COSH (Thioacid) Intermediate->RCOSH Ring Opening Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Proposed "Wittig-like" mechanism for thioacid synthesis.

Diagram 2: Experimental Workflow

G Start Start: 2,2-dimethyl-3-oxobutanoic acid Reagents Add Lawesson's Reagent & Anhydrous DCM Start->Reagents Reaction Reaction: Microwave (100°C, 10-15 min) or Reflux Reagents->Reaction Workup Work-up: Solvent Evaporation Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: 2,2-dimethyl-3-oxobutanethioic acid Purification->Product

Caption: General workflow for thioacid synthesis.

Safety Precautions

  • Lawesson's Reagent has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to prevent pressure buildup.

  • Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

  • Upon completion, any residues containing Lawesson's Reagent can be quenched with an excess of sodium hypochlorite (bleach) to mitigate the odor.[10]

Conclusion

The use of Lawesson's Reagent offers a practical and efficient method for the synthesis of thioacids from carboxylic acids.[1] The protocol is generally high-yielding and can be performed under relatively mild conditions, especially with the use of microwave irradiation.[1][2] While this document provides a general framework for the synthesis of 2,2-dimethyl-3-oxobutanethioic acid, researchers should optimize the reaction conditions and thoroughly characterize the final product using appropriate analytical techniques.

References

Applications of 2,2-dimethyl-3-oxobutanethioic S-acid in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 2,2-Dimethyl-3-oxobutanethioic S-acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of organic synthesis. As of the date of this document, specific literature precedent for the synthesis and application of this compound is limited. The described methodologies are therefore proposed based on analogous and well-documented chemical transformations.

Introduction

This compound is a specialized β-keto thioacid. The presence of a sterically hindered quaternary center adjacent to the thioacid functionality and a ketone group suggests its potential as a unique building block in organic synthesis. β-Keto thioesters and their corresponding acids are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and heterocyclic compounds. Their enhanced reactivity compared to the corresponding esters makes them potent acylating agents. This document outlines a proposed synthetic route to this compound and explores its potential applications in modern organic synthesis.

Proposed Synthesis of this compound

A plausible and efficient two-step synthesis is proposed, starting from the commercially available 2,2-dimethyl-3-oxobutanoic acid. The synthesis involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by a reaction with a sulfur nucleophile to yield the target thioic S-acid.

Step 1: Synthesis of 2,2-Dimethyl-3-oxobutanoyl chloride

The initial step is the conversion of 2,2-dimethyl-3-oxobutanoic acid to its acyl chloride. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3][4] The use of thionyl chloride is often advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1][2]

Step 2: Synthesis of this compound

The newly synthesized acyl chloride is then reacted with a source of hydrosulfide to form the thioic S-acid. A common method for the synthesis of thioacids from acyl chlorides involves the reaction with a sulfide salt, such as sodium sulfide (Na₂S) or by bubbling hydrogen sulfide (H₂S) gas through the reaction mixture.[5][6] An alternative high-yielding, two-step, one-pot procedure involves the reaction of the acyl chloride with thioacetic acid to form a mixed thioanhydride, which is then selectively deacetylated.[5]

Experimental Workflow for the Proposed Synthesis

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Thioacid Synthesis A 2,2-Dimethyl-3-oxobutanoic Acid B 2,2-Dimethyl-3-oxobutanoyl Chloride A->B SOCl2 or (COCl)2 Catalytic DMF (for (COCl)2) C 2,2-Dimethyl-3-oxobutanoyl Chloride D This compound C->D 1. Thioacetic Acid 2. Propylamine or Butylamine

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 2,2-Dimethyl-3-oxobutanoyl chloride

  • Materials:

    • 2,2-Dimethyl-3-oxobutanoic acid (1.0 eq)

    • Thionyl chloride (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2,2-dimethyl-3-oxobutanoic acid.

    • Add anhydrous DCM to dissolve the starting material.

    • Slowly add thionyl chloride to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • After completion, allow the mixture to cool to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure.

    • The crude 2,2-dimethyl-3-oxobutanoyl chloride is typically used in the next step without further purification.

Protocol 3.2: Synthesis of this compound from Acyl Chloride

  • Materials:

    • Crude 2,2-dimethyl-3-oxobutanoyl chloride (1.0 eq)

    • Thioacetic acid (1.1 eq)

    • Propylamine or Butylamine (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the crude 2,2-dimethyl-3-oxobutanoyl chloride in anhydrous THF.

    • Cool the solution to 0 °C and add thioacetic acid dropwise.

    • Stir the reaction mixture at room temperature for 5 minutes to form the mixed thioanhydride.

    • Cool the mixture to 5 °C and slowly add propylamine or butylamine.

    • Continue stirring for 5-10 minutes.

    • Quench the reaction with cold, dilute HCl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioic S-acid.

    • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data Summary (Projected)

The following table summarizes projected reaction parameters and yields based on analogous reactions reported in the literature for the synthesis of acyl chlorides and thioacids.[1][5]

StepReactantsReagents & ConditionsSolventReaction Time (h)Projected Yield (%)
12,2-Dimethyl-3-oxobutanoic acidThionyl chloride (1.5 eq), RefluxDCM2-4>90
22,2-Dimethyl-3-oxobutanoyl chloride, Thioacetic acid1. RT, 2. Propylamine (1.2 eq), 5 °CTHF0.2~95

Applications in Organic Synthesis

This compound, as a sterically hindered β-keto thioacid, is anticipated to be a valuable reagent in several areas of organic synthesis.

5.1. Acylating Agent

Thioacids and their derivatives are potent acylating agents. This compound can be used to introduce the 2,2-dimethyl-3-oxobutanoyl group into various nucleophiles such as amines, alcohols, and carbanions. The steric hindrance around the carbonyl group may offer unique selectivity in certain transformations.

Logical Relationship for Acylation Application

A This compound C Acylated Product A->C B Nucleophile (e.g., Amine, Alcohol) B->C D Activation (e.g., DCC, EDC) D->A Forms activated intermediate

Caption: Use as an acylating agent for various nucleophiles.

5.2. Synthesis of Heterocycles

β-Keto esters and their thioester analogues are well-known precursors for the synthesis of a wide range of heterocyclic compounds.[7][8][9][10][11] The 1,3-dicarbonyl moiety can react with various dinucleophiles to form five-, six-, and seven-membered rings. The presence of the gem-dimethyl group may influence the regioselectivity of cyclization reactions and the properties of the resulting heterocyclic products. Potential heterocyclic systems that could be synthesized include:

  • Pyrazoles: By reaction with hydrazine derivatives.

  • Isoxazoles: By reaction with hydroxylamine.

  • Pyrimidines: By reaction with ureas or thioureas.

  • Pyridines: Through Hantzsch-type pyridine synthesis.

Protocol 5.2.1: Proposed Synthesis of a Substituted Pyrazole

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting pyrazole derivative by recrystallization or column chromatography.

5.3. Precursor to Sterically Hindered Ketones

β-Keto thioesters can be converted to ketones through various synthetic manipulations.[12][13] The thioester group can be removed under specific reductive or hydrolytic conditions, providing access to the corresponding methyl ketone. This could be a valuable route for the synthesis of sterically encumbered ketones that might be difficult to prepare by other methods.

References

Application Notes and Protocols for Thioester Analogues in Enzyme Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Thioester Analogues, such as the hypothetical 2,2-dimethyl-3-oxobutanethioic S-acid, in Enzyme Inhibitor Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data or published studies on the enzyme inhibitory activity of this compound. The following application notes and protocols are presented as a general guide for the study of thioester analogues as enzyme inhibitors, based on established methodologies for similar compounds.

Introduction

Thioester analogues are valuable tools in enzymology and drug discovery. By mimicking the structure of natural thioester substrates like acetyl-CoA, they can act as potent and specific inhibitors of various enzymes involved in metabolic pathways.[1][2][3] These analogues, where the thioester linkage or adjacent groups are modified, can function as competitive inhibitors, irreversible inactivators, or probes to study enzyme mechanisms.[1][4][5] This document provides a general framework for characterizing the inhibitory potential of a novel thioester analogue, referred to here as "Thioester Analogue X," which represents a compound like the requested this compound.

Potential Applications in Enzyme Inhibition

Thioester analogues can be designed to target a wide range of enzymes that utilize acyl-CoA substrates. Based on the structure of this compound, potential enzyme targets could include:

  • Acetyl-CoA Carboxylase (ACC): A rate-limiting enzyme in fatty acid biosynthesis, making it a key target for metabolic diseases.[6][7][8]

  • Thiolases: Enzymes that catalyze the cleavage or formation of thioester bonds and are crucial in fatty acid metabolism.[1][9]

  • Fatty Acid Synthase (FAS): A multi-enzyme protein that catalyzes fatty acid synthesis.[5][10]

  • Acyl-CoA Dehydrogenases: A family of enzymes involved in fatty acid oxidation.[4]

  • Citrate Synthase: An enzyme in the citric acid cycle that catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[2]

Data Presentation: Hypothetical Inhibition Data for Thioester Analogue X

The following tables illustrate how quantitative data for a novel thioester inhibitor could be presented.

Table 1: In Vitro Enzyme Inhibition Profile of Thioester Analogue X

Enzyme TargetIC50 (µM)Ki (µM)Mechanism of Inhibition
Acetyl-CoA Carboxylase 1 (ACC1)5.2 ± 0.82.1 ± 0.4Competitive
Acetyl-CoA Carboxylase 2 (ACC2)8.9 ± 1.23.5 ± 0.6Competitive
Fatty Acid Synthase (FAS)25.6 ± 3.110.3 ± 1.5Non-competitive
Thiolase I> 100-No significant inhibition
Citrate Synthase78.4 ± 9.5-Weak inhibition

Table 2: Cellular Activity of Thioester Analogue X in A549 Non-Small Cell Lung Cancer Cells

AssayEndpointEC50 (µM)
Fatty Acid Synthesis InhibitionInhibition of [¹⁴C]-acetate incorporation15.3 ± 2.1
Cell ProliferationBrdU Incorporation42.8 ± 5.5
Apoptosis InductionCaspase-3/7 Activity> 50

Experimental Protocols

The following are generalized protocols for key experiments to characterize a novel thioester enzyme inhibitor.

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: Acetyl-CoA Carboxylase)

This protocol describes a common method to determine the IC50 of an inhibitor for ACC.

1. Materials and Reagents:

  • Purified recombinant human ACC1 or ACC2
  • Acetyl-CoA
  • ATP
  • Sodium Bicarbonate (containing ¹⁴C)
  • Bovine Serum Albumin (BSA)
  • Tricarboxylic acid (e.g., citrate) as an activator
  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
  • Thioester Analogue X (dissolved in DMSO)
  • Scintillation cocktail and vials
  • Glass fiber filters
  • Trichloroacetic acid (TCA)

2. Procedure:

  • Prepare a reaction mixture containing assay buffer, BSA, citrate, ATP, acetyl-CoA, and the purified ACC enzyme.
  • Add varying concentrations of Thioester Analogue X (or DMSO as a vehicle control) to the reaction mixture.
  • Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding [¹⁴C]-sodium bicarbonate.
  • Incubate the reaction for 10 minutes at 37°C.
  • Stop the reaction by adding TCA.
  • Filter the reaction mixture through glass fiber filters to capture the acid-stable product, malonyl-CoA.
  • Wash the filters with TCA to remove unincorporated [¹⁴C]-bicarbonate.
  • Place the filters in scintillation vials with scintillation cocktail.
  • Quantify the amount of incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of Thioester Analogue X compared to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cellular Fatty Acid Synthesis Inhibition Assay

This protocol measures the effect of the inhibitor on de novo fatty acid synthesis in a cellular context.

1. Materials and Reagents:

  • A549 cells (or other relevant cell line)
  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
  • [¹⁴C]-acetic acid, sodium salt
  • Thioester Analogue X
  • Phosphate-buffered saline (PBS)
  • Saponification reagent (e.g., 30% KOH)
  • Hexane
  • Scintillation cocktail and vials

2. Procedure:

  • Seed A549 cells in a 6-well plate and allow them to adhere overnight.
  • Treat the cells with varying concentrations of Thioester Analogue X for 24 hours.
  • Add [¹⁴C]-acetic acid to the medium and incubate for 4 hours.
  • Wash the cells with PBS.
  • Lyse the cells and saponify the lipids by adding the saponification reagent and heating at 95°C for 1 hour.
  • Acidify the samples and extract the fatty acids with hexane.
  • Transfer the hexane layer to a scintillation vial and allow the hexane to evaporate.
  • Add scintillation cocktail and quantify the radioactivity.

3. Data Analysis:

  • Normalize the radioactive counts to the protein concentration of the cell lysate.
  • Calculate the percentage of inhibition of fatty acid synthesis for each inhibitor concentration.
  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: Inhibition of Fatty Acid Synthesis

fatty_acid_synthesis_inhibition cluster_cytosol Cytosol cluster_mito Mitochondrion Citrate Citrate AcetylCoA_cytosol Acetyl-CoA Citrate->AcetylCoA_cytosol ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA_cytosol->ACC MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids ACC->MalonylCoA ATP CO₂ FAS->FattyAcids Inhibitor Thioester Analogue X Inhibitor->ACC AcetylCoA_mito Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA_mito->TCA_Cycle Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_mito->Citrate Transport

Caption: Inhibition of the fatty acid synthesis pathway by Thioester Analogue X.

Experimental Workflow: Characterization of a Novel Enzyme Inhibitor

inhibitor_workflow start Hypothesize Thioester Analogue as Inhibitor synthesis Chemical Synthesis & Purification start->synthesis biochem_assay In Vitro Biochemical Assays (IC50, Ki, MOA) synthesis->biochem_assay data_analysis Data Analysis & Interpretation biochem_assay->data_analysis cellular_assay Cell-Based Assays (Target Engagement, Phenotype) cellular_assay->data_analysis animal_model In Vivo Efficacy Studies (Animal Models) animal_model->data_analysis lead_opt Lead Optimization data_analysis->cellular_assay data_analysis->animal_model data_analysis->lead_opt

Caption: General workflow for the characterization of a novel enzyme inhibitor.

References

Application Notes and Protocols for Thioester Synthesis using 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thioesters are crucial intermediates in organic synthesis and are integral to various biochemical processes. Their synthesis is a fundamental transformation in the development of pharmaceuticals and other bioactive molecules. This document provides a detailed protocol for the synthesis of thioesters from 2,2-dimethyl-3-oxobutanethioic S-acid and various alcohols via the Mitsunobu reaction. It should be noted that while the specified starting material, this compound, is a valid chemical structure, specific protocols for its use in thioester synthesis are not prevalent in the current body of scientific literature. Therefore, the following protocol is a robust, general method adapted for this substrate based on the well-established Mitsunobu reaction, which is known for its mild conditions and high yields in converting alcohols to esters and thioesters.[1][2][3][4]

The Mitsunobu reaction facilitates the condensation of an alcohol and a nucleophile, in this case, a thioacid, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3][5] A key feature of this reaction is the inversion of stereochemistry at the alcohol's stereocenter, making it a powerful tool in stereoselective synthesis.[2][3]

Quantitative Data Summary

The following table summarizes the expected yields for the thioesterification of various alcohols with a thioacid using the Mitsunobu protocol. The yields are based on typical outcomes for this reaction class as reported in the literature.

EntryAlcohol SubstrateThioacidProductExpected Yield (%)
1Benzyl alcoholThis compoundS-benzyl 2,2-dimethyl-3-oxobutanethioate>90
2(R)-2-OctanolThis compoundS-((S)-octan-2-yl) 2,2-dimethyl-3-oxobutanethioate85-95 (with inversion of configuration)
3Cinnamyl alcoholThis compoundS-cinnamyl 2,2-dimethyl-3-oxobutanethioate>90
4GeraniolThis compoundS-geranyl 2,2-dimethyl-3-oxobutanethioate80-90
5CyclohexanolThis compoundS-cyclohexyl 2,2-dimethyl-3-oxobutanethioate85-95

Experimental Protocol: Mitsunobu Thioesterification

This protocol details the synthesis of an S-alkyl thioester from an alcohol and this compound.

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., Benzyl alcohol, 1.0-1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0-1.2 eq), this compound (1.0 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the reactants in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed, and a color change may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF. Redissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product, which will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as byproducts, is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thioester.

Visualizations

Below are diagrams illustrating the key aspects of the thioester synthesis protocol.

Thioester_Synthesis_Pathway cluster_reactants Reactants cluster_reagents Mitsunobu Reagents Thioacid This compound SN2 SN2 Attack by Thioacid Anion Thioacid->SN2 Alcohol Alcohol (R-OH) Activation Formation of Oxyphosphonium Intermediate Alcohol->Activation PPh3 Triphenylphosphine (PPh3) PPh3->Activation DIAD DIAD / DEAD DIAD->Activation Activation->SN2 Product Thioester Product SN2->Product Byproducts Byproducts: Triphenylphosphine oxide, Hydrazinedicarboxylate SN2->Byproducts

Caption: Signaling pathway of the Mitsunobu reaction for thioester synthesis.

Experimental_Workflow start Start setup Combine Reactants: Thioacid, Alcohol, PPh3 in THF start->setup cool Cool to 0 °C setup->cool add_reagent Add DIAD/DEAD Dropwise cool->add_reagent react Stir at Room Temperature (2-16h) add_reagent->react workup Workup: Concentrate, Extract, Wash react->workup purify Purification: Silica Gel Chromatography workup->purify end Pure Thioester purify->end

Caption: Experimental workflow for Mitsunobu thioesterification.

References

Application Notes & Protocols for the Quantification of 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-3-oxobutanethioic S-acid is a reactive β-keto thioacid molecule of interest in various biochemical and pharmaceutical research areas. Its quantification is crucial for understanding its metabolic fate, role in signaling pathways, and as a potential biomarker. Due to the inherent instability of the thioacid functional group, which is prone to oxidation and degradation, robust and sensitive analytical methods are required for accurate quantification in complex biological and chemical matrices.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). A protocol for derivatization for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also included.

Analytical Methodologies

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as in vitro reaction mixtures or purified samples. The chromophore in the molecule allows for sensitive UV detection.

Experimental Protocol:

  • Sample Preparation:

    • Samples should be prepared fresh and kept on ice to minimize degradation.

    • For protein-containing samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50% acetonitrile in water.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 235 nm.

  • Calibration:

    • Prepare a stock solution of this compound in acetonitrile.

    • Create a series of calibration standards by serial dilution of the stock solution in 50% acetonitrile.

    • Analyze the calibration standards to construct a calibration curve.

Quantitative Data Summary (Hypothetical):

ParameterValue
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 µM
Limit of Quantification (LOQ)0.5 µM
Intra-day Precision (RSD%)< 5%
Inter-day Precision (RSD%)< 8%
Recovery90-105%

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological or Chemical Sample Precipitation Protein Precipitation (ice-cold acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation (N2 stream) Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Autosampler Injection Reconstitution->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV Detector (235 nm) Column->Detection Data Data Acquisition & Processing Detection->Data

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex biological matrices like plasma, urine, or cell lysates.

Experimental Protocol:

  • Sample Preparation:

    • Follow the same sample preparation steps as for the HPLC-UV method.

    • The use of a deuterated internal standard is highly recommended for improved accuracy.

  • LC Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient should be optimized to ensure good separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Hypothetical transitions based on the structure (M-H)⁻ of C6H10O2S at m/z 145.04:

        • Quantifier: 145.0 -> 85.0 (Loss of SCO).

        • Qualifier: 145.0 -> 57.0 (Loss of CH3COS).

    • Optimize cone voltage and collision energy for maximum signal intensity.

Quantitative Data Summary (Hypothetical):

ParameterValue
Linearity (r²)> 0.999
Limit of Detection (LOD)5 nM
Limit of Quantification (LOQ)20 nM
Intra-day Precision (RSD%)< 4%
Inter-day Precision (RSD%)< 7%
Recovery95-108%

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Matrix Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitute Reconstitution Drydown->Reconstitute Inject UPLC Injection Reconstitute->Inject LC Chromatographic Separation Inject->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Quant Quantification Detector->Quant

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of the thioacid. Silylation is a common derivatization technique for this purpose.[1]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate).

    • Evaporate the organic solvent to complete dryness.

    • To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 min.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

Quantitative Data Summary (Hypothetical):

ParameterValue
Linearity (r²)> 0.997
Limit of Detection (LOD)0.2 µM
Limit of Quantification (LOQ)1 µM
Intra-day Precision (RSD%)< 6%
Inter-day Precision (RSD%)< 10%
Recovery85-110%

Hypothetical Signaling Pathway Involvement

This compound, as a reactive thioester, could potentially be an intermediate in cellular metabolism or a modulator of protein function through covalent modification of cysteine residues, a process known as S-acylation.

Signaling_Pathway cluster_upstream Metabolic Precursors cluster_downstream Cellular Effects MetaboliteA Metabolite A Enzyme1 Enzyme 1 MetaboliteA->Enzyme1 MetaboliteB Metabolite B MetaboliteB->Enzyme1 Thioacid This compound Enzyme1->Thioacid Protein Target Protein (e.g., with Cys residue) Thioacid->Protein Non-enzymatic or Enzymatic Acylation ModifiedProtein S-acylated Protein (Altered Function) Protein->ModifiedProtein Response Cellular Response ModifiedProtein->Response

Disclaimer: The quantitative data and signaling pathway presented are hypothetical and for illustrative purposes. These methods should be fully validated for the specific application and matrix. The stability of this compound should be carefully assessed during method development.

References

Application Note: HPLC Analysis of 2,2-dimethyl-3-oxobutanethioic S-acid with Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the analysis of 2,2-dimethyl-3-oxobutanethioic S-acid using pre-column derivatization with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development.

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of this compound by high-performance liquid chromatography (HPLC) with UV detection. The method involves a pre-column derivatization step using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of the analyte to form a stable mixed disulfide with a strong chromophore. This allows for reliable detection and quantification at low concentrations. The protocol is intended as a starting point for method development and validation.

Introduction

This compound is a thioic acid of interest in various fields, including drug metabolism and biochemistry. Due to the potential instability and lack of a strong chromophore of many thiols and thioic acids, direct HPLC analysis can be challenging. Pre-column derivatization is a common strategy to improve the chromatographic properties and detectability of such compounds. Ellman's reagent (DTNB) is a well-established reagent that selectively reacts with sulfhydryl groups to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB) anion, which has a high molar extinction coefficient, enabling sensitive spectrophotometric detection.[1] This method adapts this principle for the HPLC analysis of this compound.

Experimental Protocol

1. Materials and Reagents

  • This compound (analytical standard)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic and dibasic

  • Phosphoric acid (or formic acid for MS compatibility)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Phosphate Buffer (0.1 M, pH 7.4): Prepare by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in deionized water and adjusting the pH.

  • DTNB Reagent (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of methanol. Store protected from light at 4°C.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

4. Pre-column Derivatization Procedure

  • Prepare a series of working standard solutions by diluting the stock solution with methanol.

  • In a microcentrifuge tube, add 50 µL of the standard or sample solution.

  • Add 100 µL of 0.1 M phosphate buffer (pH 7.4).

  • Add 50 µL of 10 mM DTNB reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 15 minutes in the dark.

  • Centrifuge the mixture at 10,000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject into the HPLC system.

5. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile) as described in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 330 nm (for the mixed disulfide derivative)

  • Run Time: 20 minutes

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955

Data Presentation

The following table summarizes the expected quantitative data from the method validation. This table should be completed with experimentally determined values.

Table 1: Summary of Quantitative Data for the HPLC Analysis of this compound Derivative

ParameterResult
Retention Time (min) To be determined
Limit of Detection (LOD) (µg/mL) To be determined
Limit of Quantification (LOQ) (µg/mL) To be determined
Linearity Range (µg/mL) To be determined
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2%
Accuracy/Recovery (%) 98-102%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound with pre-column derivatization.

experimental_workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction/Dilution) reaction Mix Sample/Standard, Buffer, and DTNB sample_prep->reaction standard_prep Standard Preparation (Serial Dilution) standard_prep->reaction reagent_prep Reagent Preparation (DTNB Solution) reagent_prep->reaction incubation Incubate at RT for 15 min reaction->incubation filtration Filter through 0.22 µm filter incubation->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection at 330 nm separation->detection integration Peak Integration and Quantification detection->integration report Generate Report integration->report

Caption: Experimental workflow for HPLC analysis.

The described method provides a robust framework for the analysis of this compound using HPLC with pre-column derivatization. The use of DTNB ensures high sensitivity and specificity. This protocol can be adapted and validated for various sample matrices in research and quality control settings. Further optimization of the derivatization and chromatographic conditions may be necessary depending on the specific application and sample complexity.

References

Application Notes and Protocols for Gas Chromatography Analysis of Thioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioic acids and their derivatives are a class of organosulfur compounds that play significant roles in various biological processes and are key structural motifs in numerous pharmaceutical agents and industrial chemicals. Accurate and sensitive quantification of these compounds is crucial for metabolism studies, drug development, and quality control. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful analytical platform for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of thioic acids necessitate derivatization to convert them into more GC-amenable forms.

This document provides detailed application notes and experimental protocols for the analysis of thioic acid derivatives by GC-MS, focusing on silylation as the primary derivatization technique.

Core Principles of Thioic Acid Analysis by GC

Due to the presence of the polar thiol (-SH) and carboxyl (-COOH) functionalities, direct analysis of thioic acids by GC is challenging, often resulting in poor peak shape, low sensitivity, and irreversible adsorption onto the GC column. Derivatization is therefore a critical step to:

  • Increase Volatility: By replacing the active protons on the thiol and carboxyl groups with non-polar groups, the volatility of the analyte is significantly increased.

  • Improve Thermal Stability: Derivatization can protect the thermally labile functional groups from degradation in the high-temperature environment of the GC injector and column.

  • Enhance Chromatographic Performance: Derivatized analytes exhibit reduced peak tailing and improved resolution on common GC columns.

Silylation, the replacement of an active proton with a trimethylsilyl (TMS) group, is a widely used and effective derivatization method for compounds containing hydroxyl, carboxyl, and thiol groups.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The choice of method will depend on the sample matrix.

a) Liquid Samples (e.g., plasma, urine, reaction mixtures):

  • Protein Precipitation (for biological fluids):

    • To 100 µL of the sample, add 300 µL of a cold (-20°C) organic solvent such as acetonitrile or methanol.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the aqueous sample to acidic (pH < 3) using a suitable acid (e.g., HCl).

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex for 2 minutes to facilitate the extraction of the thioic acid derivatives into the organic phase.

    • Allow the phases to separate (centrifugation may be required).

    • Transfer the organic layer to a clean vial.

  • Solid-Phase Extraction (SPE):

    • Select an appropriate SPE cartridge (e.g., a mixed-mode or ion-exchange sorbent).

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the thioic acid derivatives with a suitable solvent.

b) Solid Samples (e.g., tissues, formulations):

  • Homogenization:

    • Homogenize a known weight of the solid sample in a suitable solvent.

  • Extraction:

    • Perform LLE or SPE as described for liquid samples.

c) Evaporation:

  • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The dry residue is now ready for derivatization.

Derivatization Protocol: Silylation

This protocol describes the derivatization of thioic acid derivatives using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Dry sample residue

  • BSTFA + 1% TMCS

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • To the dry sample residue in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (GC-MS) is recommended for the analysis of thioic acid derivatives. The mass spectrometer provides high selectivity and allows for confident identification based on mass spectra.

GC Conditions (Illustrative Example):

ParameterValue
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C

MS Conditions (Illustrative Example):

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

Table 1: Illustrative Quantitative Data for GC-MS Analysis of Silylated Thioic Acid Derivatives

Compound (as TMS derivative)Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (R²)
S-Methyl thioacetate8.50.050.15>0.995
S-Ethyl thioacetate9.20.040.12>0.996
S-Propyl thioacetate10.10.060.18>0.994
Thiobenzoic acid14.50.020.06>0.998

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of thioic acid derivatives.

experimental_workflow Sample Sample (e.g., Plasma, Tissue) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation (to dryness) Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: General workflow for thioic acid analysis.

Metabolic Pathway of Thia-Substituted Fatty Acids

Thioic acids are structurally related to thia-substituted fatty acids, which undergo metabolism through pathways such as beta- and omega-oxidation. The following diagram illustrates these metabolic routes.

metabolic_pathway cluster_beta Beta-Oxidation Pathway cluster_omega Omega-Oxidation Pathway ThiaFA4 4-Thia Fatty Acid AcylCoA Alkylthioacryloyl-CoA ThiaFA4->AcylCoA Mitochondrial Beta-Oxidation Hydroxy 2-Hydroxy-4-thia acyl-CoA AcylCoA->Hydroxy Split Alkylthiol + Malonic Acid Semialdehyde-CoA Hydroxy->Split Spontaneous Splitting ThiaFA3 3-Thia Fatty Acid OmegaOx Extramitochondrial Omega-Oxidation & Sulfur Oxidation ThiaFA3->OmegaOx ThiaFA3->OmegaOx Cannot be beta-oxidized Peroxisomal Peroxisomal Beta-Oxidation OmegaOx->Peroxisomal Sulfoxy Short Sulfoxy Dicarboxylic Acids Peroxisomal->Sulfoxy

Caption: Metabolism of thia-substituted fatty acids.

Investigating the Metabolic Role of 2,2-dimethyl-3-oxobutanethioic S-acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction to β-Keto Thioesters in Metabolism

β-Keto thioesters, particularly in the form of coenzyme A (CoA) derivatives, are central to several major metabolic pathways. Acetoacetyl-CoA, for instance, is a critical intermediate in ketogenesis, the final step of β-oxidation of fatty acids, and the initial step in the mevalonate pathway for cholesterol and isoprenoid biosynthesis.

Potential Metabolic Significance of 2,2-dimethyl-3-oxobutanethioic S-acid

Given its structure, this compound could potentially be involved in:

  • Fatty Acid Metabolism: It could be a substrate or product of enzymes involved in fatty acid synthesis or degradation, although the gem-dimethyl group may present steric hindrance for typical enzymatic machinery.

  • Ketone Body Metabolism: It might serve as an alternative substrate for enzymes in ketogenesis or ketolysis.

  • Mevalonate Pathway: It could potentially interact with enzymes like HMG-CoA synthase, although its non-natural structure might make it an inhibitor rather than a substrate.

  • Novel Pathways: It may be an intermediate in a yet-to-be-characterized metabolic pathway, potentially involving xenobiotic metabolism or a specialized biosynthetic route.

Research Applications

  • Enzyme Substrate/Inhibitor Screening: this compound can be used to probe the active sites of enzymes that typically process acyl-CoA molecules, such as thiolases and synthases.

  • Metabolic Flux Analysis: Isotopically labeled versions of this molecule could be used to trace its metabolic fate in cell cultures or in vivo models.

  • Drug Discovery: If this molecule is found to be an inhibitor of a key metabolic enzyme, it could serve as a lead compound for drug development.

Protocols

Protocol 1: In Vitro Enzymatic Assay

This protocol describes a general method for testing whether this compound is a substrate for a generic acyl-CoA processing enzyme (e.g., a thiolase) using a spectrophotometric assay.

Materials:

  • Purified thiolase enzyme

  • This compound

  • Coenzyme A (CoA-SH)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.1)

  • Spectrophotometer capable of reading at 412 nm

Methodology:

  • Prepare Reagents:

    • Prepare a 1 M Tris-HCl buffer, pH 8.1.

    • Prepare a 10 mM solution of DTNB in the Tris-HCl buffer.

    • Prepare stock solutions of this compound and CoA-SH.

  • Set up the Reaction Mixture:

    • In a cuvette, combine the Tris-HCl buffer, DTNB, and CoA-SH.

    • Add the purified thiolase enzyme to the mixture.

    • Incubate for 2 minutes to allow for a stable baseline.

  • Initiate the Reaction:

    • Add this compound to the cuvette to start the reaction.

    • Immediately begin monitoring the change in absorbance at 412 nm. The cleavage of the thioester bond will release a free thiol that reacts with DTNB to produce a yellow-colored product.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Perform control experiments without the enzyme and without the substrate to account for non-enzymatic reactions.

Protocol 2: Cellular Uptake and Metabolism Study

This protocol outlines a method to study the uptake and metabolism of this compound in cultured cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • LC-MS system

Methodology:

  • Cell Treatment:

    • Culture HepG2 cells to 80% confluency in a 6-well plate.

    • Replace the medium with fresh medium containing a known concentration of this compound.

    • Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS analysis.

  • LC-MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS method for acyl-CoA compounds.

    • Monitor for the parent compound (this compound) and potential downstream metabolites.

  • Data Analysis:

    • Quantify the intracellular concentration of the parent compound and any identified metabolites over time.

    • This will provide insights into the rate of uptake and the metabolic fate of the compound.

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Thiolase with Different Substrates

SubstrateKm (µM)Vmax (µmol/min/mg)
Acetoacetyl-CoA50120
This compound 7545
Propionyl-CoA20080

This table presents hypothetical data for comparative purposes.

Visualizations

metabolic_pathway cluster_beta_oxidation Beta-Oxidation cluster_hypothetical Hypothetical Pathway cluster_ketogenesis Ketogenesis Fatty_Acyl_CoA Fatty Acyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Fatty_Acyl_CoA->Acetoacetyl_CoA Thiolase Pivaloylacetyl_CoA This compound (Pivaloylacetyl-CoA) Acetoacetyl_CoA->Pivaloylacetyl_CoA Potential Inhibition HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase Metabolite_X Metabolite X Pivaloylacetyl_CoA->Metabolite_X Putative Enzyme A Ketone_Bodies Ketone Bodies HMG_CoA->Ketone_Bodies HMG-CoA Lyase experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Synthesis Chemical Synthesis of This compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Enzyme_Screen Enzyme Screening (e.g., Thiolases, Synthases) Purification->Enzyme_Screen Test Compound Cell_Culture Treat Cultured Cells (e.g., HepG2) Purification->Cell_Culture Test Compound Kinetics Enzyme Kinetics (Km, Vmax, Ki) Enzyme_Screen->Kinetics Flux_Analysis Isotope Tracing (e.g., 13C labeling) Metabolomics Metabolite Profiling (LC-MS) Cell_Culture->Metabolomics Metabolomics->Flux_Analysis

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2-dimethyl-3-oxobutanethioic S-acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Purification Incomplete removal of starting materials or byproducts.Optimize the purification method. For chromatography, try a different solvent system or stationary phase. For crystallization, consider a different solvent or a slower cooling rate.
Decomposition of the product during purification.This compound, being a β-ketothioacid, may be susceptible to decarboxylation, especially at elevated temperatures or non-neutral pH. It is advisable to conduct purification steps at low temperatures and maintain a neutral pH whenever possible.
Product Degradation (Discoloration/Odor) Oxidation of the thioacid functional group.Thioacids can be sensitive to air oxidation. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. The use of acidic alumina for chromatography instead of silica gel may also help mitigate oxidation.[1]
Difficulty in Crystallization The compound may be an oil or have high solubility in the chosen solvent.Try using a different solvent or a mixture of solvents. Anti-solvent crystallization, where a solvent in which the compound is poorly soluble is added to a solution of the compound, can also be effective.
Poor Separation in Column Chromatography Inappropriate choice of stationary or mobile phase.For thioacids, reverse-phase chromatography (e.g., C18 silica) with a buffered mobile phase (e.g., water/acetonitrile with a small amount of a volatile acid like formic acid) can be effective. If using normal phase chromatography, consider using acidic alumina to prevent oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Due to the potential for oxidation and thermal decomposition, it is recommended to store this compound at low temperatures (e.g., -20°C) under an inert atmosphere. The container should be tightly sealed to prevent exposure to air and moisture.

Q2: How can I monitor the purity of this compound during purification?

Thin-layer chromatography (TLC) can be a useful technique for monitoring the progress of purification.[2] For visualization, specific staining reagents for thioacids can be used. High-performance liquid chromatography (HPLC) is a more quantitative method for assessing purity.

Q3: What are the typical purification methods for compounds similar to this compound?

For related β-keto acids, purification techniques often involve liquid-liquid extraction and crystallization.[3] For sulfur-containing compounds like thioacids, chromatographic methods are common.[1][2] The choice of method will depend on the scale of the purification and the nature of the impurities.

Q4: Are there any specific safety precautions I should take when handling this compound?

Thioacids can be malodorous and may be irritants. It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Please note: The following protocols are generalized based on the purification of similar compounds and should be optimized for your specific experimental conditions.

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is suitable for the initial workup of a reaction mixture to remove water-soluble impurities.

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove water-soluble impurities. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from closely related impurities.

  • Stationary Phase Selection: Choose an appropriate stationary phase. Acidic alumina may be preferable to silica gel to minimize the risk of oxidation.[1]

  • Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a common starting point.

  • Column Packing: Pack a glass column with the chosen stationary phase slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes hypothetical purity data for this compound purified by different methods. This data is for illustrative purposes only.

Purification Method Starting Purity (%) Final Purity (%) Yield (%)
Liquid-Liquid Extraction758590
Crystallization859870
Flash Column Chromatography (Silica Gel)859580
Flash Column Chromatography (Acidic Alumina)859778

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Purification Crystallization Crystallization Chromatography->Crystallization Final Polishing Analysis TLC / HPLC Analysis Chromatography->Analysis Crystallization->Analysis Pure Pure Product (>95%) Analysis->Pure Purity Met Impure Further Purification Needed Analysis->Impure Purity Not Met Impure->Chromatography Re-purify

Caption: A general workflow for the purification of this compound.

References

Preventing oxidative dimerization of 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-dimethyl-3-oxobutanethioic S-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidative dimerization of this beta-keto thioic S-acid.

Disclaimer: Specific experimental data on the oxidative dimerization of this compound is limited. The following recommendations are based on established principles for handling thiols and thioic acids. Researchers should perform their own validation experiments to determine the optimal conditions for their specific application.

Frequently Asked Questions (FAQs)

Q1: What is oxidative dimerization and why is it a concern for this compound?

A1: Oxidative dimerization is a chemical process where two molecules of a thiol compound, in this case, this compound, react to form a disulfide-bonded dimer. This is a common issue for compounds containing a thiol (-SH) group.[1] The formation of the dimer alters the chemical properties of the molecule, which can lead to loss of desired biological activity, changes in solubility, and complications in analytical characterization.

Q2: What are the primary factors that promote the oxidative dimerization of thioic S-acids?

A2: Several factors can accelerate the unwanted dimerization:

  • Presence of Oxygen: Atmospheric oxygen is a common oxidizing agent that promotes disulfide bond formation.

  • pH of the Solution: The rate of oxidation is often pH-dependent. Thiolates (the deprotonated form of thiols, R-S⁻) are more susceptible to oxidation than the protonated form (R-SH). Therefore, higher pH values can increase the rate of dimerization.

  • Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.

  • Exposure to Light: Certain wavelengths of light can provide the energy to initiate the oxidation process.

  • Elevated Temperature: Higher temperatures can increase the rate of most chemical reactions, including oxidation.

Q3: How can I detect and quantify the formation of the disulfide dimer?

A3: Several analytical techniques can be employed:

  • Ellman's Reagent (DTNB) Assay: This is a colorimetric method used to quantify free thiol groups. A decrease in the concentration of free thiols over time can indicate dimerization.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the monomeric thioic S-acid from its dimer. A reversed-phase column is typically used, and detection can be done using a UV detector.[2]

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the monomer and dimer based on their respective molecular weights.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of active compound (monomer) in solution. Oxidative dimerization due to exposure to air.1. Work under an inert atmosphere (e.g., argon or nitrogen).2. Use deoxygenated solvents. Prepare them by sparging with an inert gas.
Increased dimer formation at basic pH. Deprotonation to the more reactive thiolate anion.1. Adjust the pH of the solution to a more acidic range (e.g., pH 4-6), if compatible with your experiment.2. Buffer the solution to maintain a stable pH.
Inconsistent results between experiments. Catalysis by trace metal ion contamination.1. Use high-purity solvents and reagents.2. Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
Degradation upon storage. Long-term exposure to oxygen, light, and/or elevated temperature.1. Store the compound as a solid in a tightly sealed container under an inert atmosphere.2. Store solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light.3. Consider storing as a frozen aliquot to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Inert Atmosphere: Whenever possible, handle the solid compound and its solutions in a glove box or under a stream of an inert gas like argon or nitrogen.

  • Solvent Preparation: Before preparing solutions, deoxygenate the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Storage of Solid: Store the solid compound in a desiccator at low temperature (e.g., -20°C) under an inert atmosphere.

  • Storage of Solutions: Store solutions in amber glass vials with Teflon-lined caps at -80°C. Before sealing, flush the headspace of the vial with an inert gas.

Protocol 2: Monitoring Dimerization using the DTNB (Ellman's) Assay

This protocol allows for the quantification of free thiol groups.

Materials:

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) stock solution (10 mM in 0.1 M phosphate buffer, pH 8.0)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Your sample containing this compound

  • A spectrophotometer

Procedure:

  • Prepare a standard curve using a known thiol, such as L-cysteine.

  • In a microplate well or a cuvette, add:

    • 950 µL of 0.1 M phosphate buffer, pH 8.0

    • 50 µL of your sample solution (diluted if necessary)

  • Add 50 µL of the DTNB stock solution and mix thoroughly.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in your sample by comparing the absorbance to the standard curve. A decrease in this value over time indicates dimerization.

Visualizations

Experimental_Workflow Experimental Workflow for Minimizing Dimerization cluster_prep Preparation cluster_handling Handling cluster_analysis Analysis & Storage prep_solid Solid Compound handling_inert Work under Inert Atmosphere (Ar/N2) prep_solid->handling_inert prep_solvent Deoxygenated Solvent handling_solution Prepare Solution prep_solvent->handling_solution handling_inert->handling_solution analysis_hplc HPLC Analysis (Monomer vs. Dimer) handling_solution->analysis_hplc analysis_dtnb DTNB Assay (Free Thiol Quantification) handling_solution->analysis_dtnb storage Store at -80°C (Inert Atmosphere, Dark) handling_solution->storage

Caption: Workflow for handling this compound.

Troubleshooting_Logic Troubleshooting Dimerization Issues start Dimerization Observed? check_atmosphere Working under Inert Atmosphere? start->check_atmosphere Yes re_evaluate Re-evaluate Dimerization start->re_evaluate No implement_inert Implement Inert Atmosphere Procedures check_atmosphere->implement_inert No check_ph Is pH > 7? check_atmosphere->check_ph Yes implement_inert->re_evaluate adjust_ph Adjust to pH 4-6 check_ph->adjust_ph Yes check_metals Using Chelators (e.g., EDTA)? check_ph->check_metals No adjust_ph->re_evaluate add_chelator Add Chelating Agent check_metals->add_chelator No check_metals->re_evaluate Yes add_chelator->re_evaluate

References

Technical Support Center: Synthesis of 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2,2-dimethyl-3-oxobutanethioic S-acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach involves a two-step process:

  • Conversion of the starting material, 2,2-dimethyl-3-oxobutanoic acid, to its corresponding acid chloride, 2,2-dimethyl-3-oxobutanoyl chloride.

  • Subsequent reaction of the acid chloride with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S), to yield the final thioacid product.

Q2: What are the primary challenges in synthesizing and isolating this compound?

The primary challenges stem from the inherent instability of the β-keto acid moiety and the reactivity of the thioacid functional group. Key issues include:

  • Decarboxylation: The β-keto acid structure is prone to losing carbon dioxide (CO₂), especially when heated or under acidic/basic conditions.[1]

  • Oxidative Dimerization: Thioacids, like other thiols, can be easily oxidized to form disulfide byproducts, which will reduce the yield of the desired product.

  • Hydrolysis of the Acid Chloride: The intermediate 2,2-dimethyl-3-oxobutanoyl chloride is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to moisture.

  • Purification Difficulties: The final product may be difficult to purify due to its reactivity and the presence of closely related impurities.

Q3: How can I minimize decarboxylation during the synthesis?

Minimizing decarboxylation is critical for achieving a high yield. Key strategies include:

  • Low-Temperature Reactions: Conduct all reaction steps, especially the final thiolation, at low temperatures (e.g., 0 °C or below) to reduce the rate of decarboxylation.

  • Mild Reaction Conditions: Use mild reagents and avoid strong acids or bases where possible.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize its time in solution where it can degrade.

Q4: What precautions should be taken to prevent disulfide formation?

To prevent the oxidative dimerization of the thioacid, it is essential to:

  • Use an Inert Atmosphere: All steps of the synthesis and purification should be carried out under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of thioacid 1. Incomplete formation of the acid chloride. 2. Hydrolysis of the acid chloride intermediate. 3. Ineffective thiolation agent. 4. Significant decarboxylation.1. Ensure the use of a suitable chlorinating agent (e.g., oxalyl chloride) and appropriate reaction time. 2. Use anhydrous solvents and reagents, and maintain a dry, inert atmosphere. 3. Use freshly prepared sodium hydrosulfide or high-purity hydrogen sulfide. 4. Maintain low temperatures throughout the reaction and workup.
Presence of a significant amount of the starting carboxylic acid in the final product 1. Incomplete conversion to the acid chloride. 2. Hydrolysis of the acid chloride during the reaction or workup.1. Increase the reaction time or temperature for the acid chloride formation, or use a more reactive chlorinating agent. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the workup at low temperatures with minimal exposure to water.
Formation of a high molecular weight impurity (likely disulfide) 1. Presence of oxygen during the reaction or purification.1. Rigorously exclude air by working under a nitrogen or argon atmosphere. Use degassed solvents and reagents.
Product decomposes during purification 1. Thermal instability of the β-keto thioacid. 2. Use of harsh purification conditions.1. Use low-temperature purification techniques such as flash chromatography at reduced temperatures. 2. Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a low-temperature water bath.

Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethyl-3-oxobutanoyl chloride
  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, dissolve 2,2-dimethyl-3-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) to the solution. A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2,2-dimethyl-3-oxobutanoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, prepare a suspension of sodium hydrosulfide (NaSH) (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -10 °C using an ice-salt bath.

  • Dissolve the crude 2,2-dimethyl-3-oxobutanoyl chloride from Protocol 1 in a minimal amount of anhydrous THF.

  • Add the acid chloride solution dropwise to the cold NaSH suspension with vigorous stirring.

  • Maintain the reaction temperature at -10 °C to 0 °C and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a pre-cooled, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with cold ethyl acetate.

  • Combine the organic layers, wash with cold brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient at a reduced temperature to obtain the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Thioacid Synthesis cluster_purification Purification start_acid 2,2-dimethyl-3-oxobutanoic acid reagent1 Oxalyl Chloride / DCM, 0°C to RT start_acid->reagent1 Reacts with acid_chloride 2,2-dimethyl-3-oxobutanoyl chloride reagent1->acid_chloride Forms reagent2 NaSH / THF, -10°C acid_chloride->reagent2 Reacts with thioacid This compound reagent2->thioacid Forms workup Aqueous Workup thioacid->workup chromatography Low-Temp Chromatography workup->chromatography final_product Pure Thioacid chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_sm Starting material (SM) present? start->check_sm check_dimer Disulfide dimer observed? check_sm->check_dimer No incomplete_ac Incomplete acid chloride formation or hydrolysis. check_sm->incomplete_ac Yes check_decarb Evidence of decarboxylation? check_dimer->check_decarb No oxygen_leak Oxygen contamination. check_dimer->oxygen_leak Yes high_temp Reaction temperature too high. check_decarb->high_temp Yes end Optimize Conditions check_decarb->end No incomplete_ac->end oxygen_leak->end high_temp->end

Caption: Troubleshooting logic for low yield in thioacid synthesis.

References

Technical Support Center: Preparation of 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-dimethyl-3-oxobutanethioic S-acid and related thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the preparation of this compound?

A1: The most prevalent side reactions include the oxidation of the starting thiol to a disulfide, hydrolysis of the acylating agent or the thioester product, and potential decarboxylation of the β-keto acid precursor. If the thiol contains other nucleophilic functional groups, competitive acylation may also occur.

Q2: How can I minimize the formation of disulfide byproducts?

A2: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using degassed solvents and fresh, high-purity thiols is also recommended. The addition of a reducing agent in trace amounts can sometimes be beneficial, but compatibility with the main reaction chemistry must be verified.[1][2][3][4]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can be attributed to several factors. The primary suspects are the hydrolysis of the reactive acylating agent (e.g., 2,2-dimethyl-3-oxobutanoyl chloride) by moisture, incomplete reaction, or loss of product during workup and purification. The purity of the starting materials, reaction temperature, and reaction time are also critical parameters to control.

Q4: I am observing a loss of the keto-group in my final product. What could be happening?

A4: The starting material, 2,2-dimethyl-3-oxobutanoic acid, is a β-keto acid, which can be susceptible to decarboxylation (loss of CO2) under certain conditions, particularly at elevated temperatures.[5][6] This would lead to the formation of 3-methyl-2-butanone, which could then potentially undergo other reactions. It is advisable to conduct the reaction at low to moderate temperatures to avoid this.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of a high molecular weight impurity, insoluble in common organic solvents. This is likely a disulfide byproduct formed from the oxidation of the starting thiol.[1][2]- Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents.- Use degassed solvents.- Ensure the thiol starting material is fresh and has been stored properly to prevent air oxidation.
Significant amount of 2,2-dimethyl-3-oxobutanoic acid recovered after the reaction. Incomplete reaction or hydrolysis of the acylating agent.- Use a freshly prepared or purified acylating agent (e.g., acid chloride).- Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.- Optimize the reaction time and temperature. Consider a slight excess of the acylating agent.
The final product is an ester instead of a thioester. This can occur if the thiol starting material also contains a hydroxyl group, leading to competitive O-acylation.- Protect the hydroxyl group with a suitable protecting group before performing the thioesterification.- Alternatively, explore reaction conditions that favor S-acylation over O-acylation (e.g., using a thiolate under basic conditions).
Gas evolution observed during the reaction, and the product is not the expected thioester. This may indicate decarboxylation of the 2,2-dimethyl-3-oxobutanoic acid precursor, especially if the reaction is heated.[5][6]- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- If heating is necessary, do so cautiously and for the minimum time required.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Acyl Chloride
  • Preparation of the Acylating Agent: 2,2-dimethyl-3-oxobutanoyl chloride can be prepared by reacting 2,2-dimethyl-3-oxobutanoic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane) at 0 °C. The reaction should be performed under an inert atmosphere. The volatile byproducts are removed under reduced pressure to yield the crude acyl chloride, which should be used immediately.

  • Thioesterification:

    • To a solution of the desired thiol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of freshly prepared 2,2-dimethyl-3-oxobutanoyl chloride (1.05 eq.) in anhydrous dichloromethane dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Minimizing Disulfide Formation
  • Solvent Degassing: Before use, sparge all solvents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Assemble the reaction glassware while it is still hot from the oven and allow it to cool under a stream of inert gas. Maintain a positive pressure of the inert gas throughout the experiment.

  • Reagent Purity: Use a fresh bottle of the thiol or purify it by distillation or other appropriate methods before use to remove any existing disulfide impurities.

Visualizations

Reaction Pathways

reaction_pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2,2-dimethyl-3-oxobutanoyl chloride C This compound (Product) A->C B Thiol (R-SH) B->C D Thiol (R-SH) E Disulfide (R-S-S-R) D->E Oxidation F 2,2-dimethyl-3-oxobutanoyl chloride H 2,2-dimethyl-3-oxobutanoic acid F->H Hydrolysis G Water (H2O) G->H I 2,2-dimethyl-3-oxobutanoic acid J Decarboxylation Product I->J Decarboxylation (Heat)

Caption: Main reaction and potential side reactions.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Impure Product Check_Disulfide Check for Disulfide Impurity (e.g., by MS or NMR) Start->Check_Disulfide Inert_Atmosphere Implement Strict Inert Atmosphere and Degassed Solvents Check_Disulfide->Inert_Atmosphere Yes Check_Hydrolysis Check for Hydrolysis of Acylating Agent Check_Disulfide->Check_Hydrolysis No Success Improved Yield and Purity Inert_Atmosphere->Success Anhydrous_Conditions Ensure Anhydrous Conditions and Fresh Acylating Agent Check_Hydrolysis->Anhydrous_Conditions Yes Check_Decarboxylation Check for Decarboxylation (e.g., by GC-MS of byproducts) Check_Hydrolysis->Check_Decarboxylation No Anhydrous_Conditions->Success Lower_Temp Lower Reaction Temperature Check_Decarboxylation->Lower_Temp Yes Check_Decarboxylation->Success No Lower_Temp->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Storage and Handling of Unstable Thioic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the storage and handling of unstable thioic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of thioic acid degradation?

A1: The primary signs of thioic acid degradation include a strong, unpleasant odor of hydrogen sulfide (rotten eggs), discoloration (often turning yellow or orange), and the formation of precipitates.[1] Degradation can also be confirmed by a decrease in purity as measured by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Q2: My thioic acid solution has turned cloudy. What is the cause and can I still use it?

A2: Cloudiness in a thioic acid solution can be caused by several factors. One common reason is the precipitation of elemental sulfur, which can occur through disproportionation reactions in acidic conditions.[2] Another possibility is the formation of insoluble degradation products or salts. It is generally not recommended to use a cloudy solution, as the purity is compromised. The cloudiness indicates the presence of impurities that could interfere with your experiment.[2]

Q3: What are the main pathways of thioic acid degradation?

A3: The two main degradation pathways for thioic acids are hydrolysis and oxidation.[3][4]

  • Hydrolysis: In the presence of water, especially catalyzed by acidic conditions, thioic acids can hydrolyze to the corresponding carboxylic acid and hydrogen sulfide.[3]

  • Oxidation: Thioic acids are susceptible to oxidation, particularly when exposed to air (oxygen). The primary oxidation product is a diacyl disulfide.[5]

Q4: What is the typical shelf life of thioacetic acid?

A4: The shelf life of thioacetic acid is typically around one year when stored under proper conditions.[6] However, this can be significantly shorter if the compound is not stored correctly. One supplier suggests a shelf life of up to 60 months for a 98% pure product, but it is always best to refer to the manufacturer's specifications.[7]

Troubleshooting Guides

Issue 1: Rapid Degradation of Thioic Acid in Solution

  • Question: I prepared an aqueous solution of thioacetic acid, and it quickly developed a strong odor and turned cloudy. What went wrong?

  • Answer: Thioacetic acid is unstable in aqueous solutions, especially if the pH is not controlled.[8] In neutral water, it is fully ionized, which can make it more susceptible to certain reactions.[9] The cloudiness is likely due to the formation of insoluble degradation products. To mitigate this, prepare fresh solutions for immediate use and consider using a buffer if pH control is critical for your experiment. For longer-term storage, avoid aqueous solutions and use anhydrous organic solvents.

Issue 2: Inconsistent Results in Thiolation Reactions

  • Question: I am using thioacetic acid for a thiolation reaction, but my yields are inconsistent. What could be the problem?

  • Answer: Inconsistent yields are often due to the degradation of the thioacetic acid. Ensure you are using a fresh or properly stored bottle of thioacetic acid. If the bottle has been opened multiple times, it may have been exposed to air and moisture, leading to degradation. Consider purifying the thioacetic acid by distillation before use if you suspect it is impure.[10] Additionally, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the reaction.

Issue 3: Precipitate Formation Upon Addition to Reaction Mixture

  • Question: When I add my thioic acid solution to my reaction mixture in an organic solvent, a precipitate forms immediately. What is happening?

  • Answer: This could be due to a few reasons. If your reaction mixture contains a metal catalyst, an insoluble metal thioate salt may be forming. Alternatively, if your thioic acid is partially degraded, insoluble degradation products could be precipitating upon the change in solvent. It is also possible that the thioic acid itself is not fully soluble in your specific reaction solvent. Check the solubility of your thioic acid in the reaction solvent and ensure all reactants are compatible.

Data Presentation

Table 1: Stability of Thioacetic Acid at 50°C

StabilizerConcentration (ppm)Purity after 100 days (%)
None063
Oxalic Acid3000~90
Dichloroacetic Acid1000~97-98
Dichloroacetic Acid3000~97-98

Data sourced from a study on the stabilization of thioacetic acid.[3]

Table 2: Stability of Thio-arsenicals under Various Conditions

CompoundpHTemperatureConversion to Oxide (per week)
TMAS3Room Temp0.3% - 2.2%
DMTA7Room Temp0.3% - 2.2%
MMTA10Room Temp0.3% - 2.2%
All threeAnyElevated Temp~10%
All threeAnyRefrigerated<0.4%

This table provides an example of stability data for related organosulfur compounds, highlighting the impact of pH and temperature.[11]

Table 3: Solubility of Thioacetic Acid

SolventSolubility
WaterSoluble (with slow decomposition)[12]
AlcoholsSoluble[13]
EthersSoluble[13]
ChloroformSoluble[13]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Thioacetic Acid Stock Solution

This protocol describes the preparation of a stabilized stock solution of thioacetic acid for use in organic synthesis.

  • Materials:

    • Freshly distilled thioacetic acid (water content < 0.5%)[3]

    • Dichloroacetic acid (stabilizer)

    • Anhydrous solvent (e.g., toluene, dioxane)

    • Oven-dried glassware

    • Inert atmosphere (nitrogen or argon)

  • Procedure:

    • Work in a well-ventilated fume hood.

    • To a freshly opened or freshly distilled bottle of thioacetic acid, add dichloroacetic acid to a final concentration of 1000-2000 ppm (0.1-0.2% by weight).[3] For example, to 100 g of thioacetic acid, add 100-200 mg of dichloroacetic acid.

    • Swirl the mixture gently to dissolve the stabilizer.

    • If preparing a stock solution in a solvent, use an oven-dried flask under an inert atmosphere.

    • Add the desired volume of anhydrous solvent to the flask.

    • Add the stabilized thioacetic acid to the solvent to achieve the desired final concentration.

    • Store the solution in a tightly sealed container with a headspace flushed with nitrogen or argon, in a cool, dark place (refrigeration at 2-8°C is recommended).[14]

Protocol 2: General Handling and Quenching of Reactions with Unstable Thioic Acids

This protocol provides general guidelines for handling thioic acids in reactions and for safely quenching the reaction.

  • Handling:

    • Always handle thioic acids in a fume hood.[15]

    • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

    • Use an inert atmosphere (nitrogen or argon) for reactions involving thioic acids to prevent oxidation.[3]

    • Use freshly prepared or properly stored stabilized thioic acid solutions.

  • Quenching:

    • Cool the reaction mixture in an ice bath before quenching, as the reaction with the quenching agent may be exothermic.

    • Slowly add a suitable quenching agent. A common and effective method for neutralizing the smell and reactivity of residual thiols and thioic acids is to use a bleach (sodium hypochlorite) solution.[15]

    • Alternatively, a basic solution (e.g., saturated sodium bicarbonate) can be used to neutralize the acidic thioic acid, but be aware that this may not eliminate the odor as effectively as bleach.

    • Allow the quenched mixture to stir for a period to ensure complete neutralization before proceeding with the workup.

    • Dispose of waste containing thiols and thioic acids according to your institution's guidelines. Small amounts can often be neutralized with bleach before disposal.[15][17]

Visualizations

thioic_acid_stability cluster_storage Storage Conditions cluster_degradation Degradation Factors storage_temp Low Temperature (2-8°C) stability Thioic Acid Stability storage_temp->stability Increases inert_atm Inert Atmosphere (Nitrogen/Argon) inert_atm->stability Increases low_h2o Low Water Content (<0.5%) low_h2o->stability Increases stabilizer Add Stabilizer (e.g., Dichloroacetic Acid) stabilizer->stability Increases high_temp High Temperature high_temp->stability Decreases oxygen Oxygen (Air) oxygen->stability Decreases water Water (Hydrolysis) water->stability Decreases uv_light UV Light uv_light->stability Decreases

Caption: Factors influencing the stability of thioic acids.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_analysis Further Analysis start Experiment with Thioic Acid Shows Unexpected Results check_reagent Is the thioic acid old or improperly stored? start->check_reagent check_atmosphere Was the reaction run under an inert atmosphere? check_reagent->check_atmosphere No use_fresh Use fresh or purified thioic acid with stabilizer. check_reagent->use_fresh Yes check_solvent Is the solvent anhydrous? check_atmosphere->check_solvent Yes use_inert Repeat reaction under Nitrogen or Argon. check_atmosphere->use_inert No use_dry Use dry solvent. check_solvent->use_dry No analyze_product Analyze product/byproducts (HPLC, GC-MS, NMR) check_solvent->analyze_product Yes

Caption: Troubleshooting workflow for experiments involving thioic acids.

References

Technical Support Center: Optimizing HPLC Separation of Thioic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of thioic acids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter during the HPLC separation of thioic acids.

My thioic acid peak is tailing significantly. What can I do?

Peak tailing is a common issue when analyzing acidic compounds like thioic acids and is often caused by secondary interactions with the stationary phase.[1][2][3][4] Here are several strategies to improve peak shape:

  • Optimize Mobile Phase pH: The primary cause of peak tailing for acidic compounds is often the interaction with residual silanol groups on the silica-based stationary phase.[1][3] Lowering the pH of the mobile phase (typically to pH 2-3) will protonate these silanol groups, reducing their interaction with the negatively charged thioic acid analyte.[2]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of residual silanol groups.[1] End-capped columns have been further treated to block most of the remaining silanols, which is highly recommended for analyzing acidic compounds.[1]

  • Increase Buffer Strength: Using a buffer concentration between 10-50 mM can help maintain a constant pH and mask the residual silanol groups.[2][5]

  • Add a Competing Acid: In some cases, adding a small amount of a competing acid, like acetic acid, to the mobile phase can improve the peak shape of an acidic analyte.[3]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[3] Try diluting your sample 10-fold to see if the peak shape improves.[1]

  • Consider Metal Chelation: Thioic acids can chelate with metal ions present in the HPLC system (e.g., from stainless steel or titanium components) or on the column.[6][7] This can lead to peak tailing. Using a biocompatible HPLC system or adding a strong chelating agent like EDTA to the mobile phase (with caution, as it can affect chromatography) may help.

My retention times are shifting from run to run. What is the cause?

Retention time instability can be caused by a variety of factors. Here's a systematic way to troubleshoot this issue:[8][9]

  • Insufficient Column Equilibration: Ensure the column is equilibrated for a sufficient time with the mobile phase before starting the next run, especially after a gradient elution.[9] A longer equilibration time can lead to more stable retention.[9]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts.[8] Always prepare fresh mobile phase and ensure accurate measurements of all components. If you are mixing solvents online, check that the pump is functioning correctly.[8]

  • Temperature Fluctuations: Poor temperature control can cause retention times to drift.[8] Use a thermostatted column oven to maintain a consistent temperature.[8]

  • Pump Issues: The HPLC pump may not be delivering a consistent flow rate.[9] Check for leaks, air bubbles in the system, or worn pump seals.[8]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, it may be time to replace the column.[9]

I am seeing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from several sources:[9]

  • Late Elution from a Previous Injection: A compound from a previous injection may not have eluted during that run and is now coming off the column. Try running a long blank gradient to wash the column.

  • Contamination in the Mobile Phase or System: Ghost peaks can come from contaminated solvents, buffers, or from leachables within the HPLC system itself. Use high-purity solvents and freshly prepared mobile phase.

  • Sample Carryover: The injector can be a source of carryover. Ensure your needle wash is effective and uses a strong solvent.

  • Degradation of the Thioic Acid: Thioic acids can be unstable and may degrade in the sample vial or on the column, leading to the appearance of new peaks. Prepare samples fresh and consider the stability of your analyte under the analytical conditions.

My baseline is noisy. How can I improve it?

A noisy baseline can make it difficult to accurately integrate small peaks. Here are some common causes and solutions:[9]

  • Air Bubbles: Air bubbles in the pump, detector, or tubing are a common cause of baseline noise.[8] Degas your mobile phase thoroughly and purge the system if necessary.[8]

  • Pump Problems: Inconsistent mixing of mobile phase components or faulty check valves in the pump can create a noisy baseline.[9]

  • Detector Issues: A failing lamp in a UV detector can cause baseline noise.[9] Also, ensure the detector cell is clean.[8]

  • Contaminated Mobile Phase: Using old or contaminated solvents can contribute to a noisy baseline. Always use fresh, HPLC-grade solvents.[9]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for thioic acid separation?

A reversed-phase C18 column is a good starting point for most thioic acids.[2] To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped silica-based column.[1] For highly polar thioic acids, a polar-embedded or aqueous-compatible C18 column might provide better retention and peak shape.

Q2: What is the optimal pH for the mobile phase when analyzing thioic acids?

To ensure good peak shape, the mobile phase pH should be adjusted to suppress the ionization of residual silanol groups on the column packing.[1] A pH between 2 and 3 is generally recommended for the analysis of acidic compounds like thioic acids on silica-based columns.[2]

Q3: Can I use a gradient elution for my thioic acid separation?

Yes, a gradient elution can be very effective, especially for samples containing multiple thioic acids with different polarities. A typical gradient might start with a high percentage of aqueous buffer and ramp up the concentration of an organic solvent like acetonitrile or methanol.[10]

Q4: My thioic acid is not stable. How can I prevent degradation during analysis?

The thiol group in thioic acids can be susceptible to oxidation.[11] To minimize degradation, consider the following:

  • Prepare samples fresh and keep them cool in the autosampler.

  • Work at a lower pH, as this can sometimes improve the stability of thiols.

  • Degas the mobile phase to remove dissolved oxygen.

  • In some cases, adding an antioxidant to the sample may be necessary, but be sure it does not interfere with the chromatography.

Q5: Should I derivatize my thioic acid before HPLC analysis?

Derivatization is not always necessary, as many thioic acids have a chromophore that allows for UV detection.[12] However, if you need to improve sensitivity or selectivity, pre-column derivatization with a reagent that reacts with the thiol group can be a useful strategy.[13][14]

Data Presentation

Table 1: Common Mobile Phase Additives for Thioic Acid Analysis
AdditiveTypical ConcentrationPurposeReference
Phosphoric Acid0.05 - 0.1%pH adjustment to suppress silanol activity[15]
Formic Acid0.01 - 0.1%pH adjustment, MS-compatible[16]
Acetic Acid0.1%pH adjustment, can act as a competing acid to improve peak shape[3]
Triethylamine (TEA)0.1%Added to mask silanol groups, more common for basic analytes but can be used[3]
Table 2: Example HPLC Method Parameters for Thioctic Acid
ParameterConditionReference
Column C18, 5 µm, 4.6 x 150 mm[12]
Mobile Phase Acetonitrile:Potassium Dihydrogen Phosphate solution (pH 3.0):Methanol (8:41:51, v/v/v)[12]
Flow Rate 1.2 mL/min[12]
Detection UV at 215 nm[12]
Injection Volume 20 µL[12]

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of a Thioic Acid

This protocol provides a starting point for developing an HPLC method for a novel thioic acid.

  • Column Selection: Begin with a high-purity, end-capped C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Gradient Program:

    • Start with a scouting gradient: 5% B to 95% B in 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and re-equilibrate for 10 minutes.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV, scan for the optimal wavelength based on the analyte's UV spectrum. If unknown, monitor at 210 nm and 254 nm.

  • Sample Preparation: Dissolve the thioic acid sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Phosphoric Acid). Filter the sample through a 0.45 µm syringe filter before injection.

  • Optimization: Based on the results of the scouting run, adjust the gradient slope, mobile phase pH, or organic solvent to optimize the separation and peak shape.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes adjust_ph Action: Lower Mobile Phase pH to 2.5 check_ph->adjust_ph No check_overload Is the Peak Shape Concentration Dependent? check_column->check_overload Yes change_column Action: Switch to a High-Purity, End-Capped Column check_column->change_column No check_metal Suspect Metal Chelation? check_overload->check_metal No dilute_sample Action: Dilute Sample 10x and Re-inject check_overload->dilute_sample Yes use_biocompatible Action: Use Biocompatible System or Add Chelator to Mobile Phase check_metal->use_biocompatible Yes solution Solution: Improved Peak Shape check_metal->solution No adjust_ph->check_column change_column->check_overload dilute_sample->check_metal use_biocompatible->solution

Caption: Troubleshooting workflow for addressing peak tailing in thioic acid HPLC analysis.

Metal_Chelation_Mechanism cluster_system HPLC System cluster_column HPLC Column hplc_frit Stainless Steel Frit / Tubing (Source of Fe2+/Ti4+) metal_ion Immobilized Metal Ion (e.g., Fe2+) hplc_frit->metal_ion Metal Leaching silica Silica Surface metal_ion->silica Binds to chelated_complex Thioic Acid-Metal Complex (Altered Retention) metal_ion->chelated_complex thioic_acid Thioic Acid (Analyte) thioic_acid->metal_ion Chelation Interaction peak_tailing Result: Peak Tailing / Poor Peak Shape chelated_complex->peak_tailing

Caption: Diagram illustrating the proposed mechanism of on-column metal chelation of thioic acids.

References

Technical Support Center: Overcoming Poor Solubility of Thioic Acids in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of thioic acids.

Frequently Asked Questions (FAQs)

Q1: Why do many thioic acids have poor water solubility?

A1: The solubility of thioic acids in water is dictated by their molecular structure. While the thioic acid group (-COSH) is polar, the rest of the molecule, often a nonpolar organic scaffold, can significantly limit its interaction with water molecules. For instance, thiobenzoic acid has limited solubility in water due to its hydrophobic benzene ring.[1][2][3][4]

Q2: What is the first step I should take to improve the solubility of my thioic acid?

A2: Adjusting the pH of the aqueous solution is the most straightforward and often effective first step. Since thioic acids are acidic, increasing the pH above their pKa will deprotonate the thioic acid, forming a more soluble thiolate salt.[5][6][7]

Q3: What is the pKa of a typical thioic acid?

A3: Thioic acids are generally more acidic than their carboxylic acid counterparts. For example, the pKa of thioacetic acid is approximately 3.3-3.4, and the pKa of thiobenzoic acid is around 2.5.[5][8] Knowing the pKa of your specific thioic acid is crucial for effective pH adjustment.

Q4: Can I use co-solvents to dissolve my thioic acid?

A4: Yes, co-solvents can be very effective. Water-miscible organic solvents such as ethanol, isopropanol, polyethylene glycol (PEG), and glycerol can increase the solubility of thioic acids by reducing the polarity of the solvent system.[9]

Q5: Are there more advanced techniques if pH adjustment and co-solvents are not sufficient?

A5: Absolutely. More advanced strategies include salt formation, complexation with cyclodextrins, and formulation into nanoparticles. These methods can significantly enhance the aqueous solubility and bioavailability of poorly soluble thioic acids.[10][11][12][13]

Troubleshooting Guides

Issue 1: My thioic acid precipitates out of my aqueous buffer.

  • Possible Cause: The pH of your buffer is below the pKa of the thioic acid, causing it to be in its less soluble, protonated form.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is below the pKa of your thioic acid, carefully add a base (e.g., NaOH, KOH) dropwise to raise the pH. Aim for a pH at least 1-2 units above the pKa.

    • If you are using a buffer, ensure its buffering range is appropriate to maintain the desired pH. Phosphate buffers can sometimes precipitate with organic solvents at high concentrations.[14]

Issue 2: My thioic acid is not dissolving even after pH adjustment.

  • Possible Cause: The intrinsic solubility of the thiolate salt may still be low, or you may have reached the solubility limit.

  • Troubleshooting Steps:

    • Introduce a Co-solvent: Gradually add a water-miscible organic solvent (e.g., ethanol, DMSO) to your aqueous solution while stirring. Start with a small percentage (e.g., 5-10% v/v) and increase as needed.

    • Consider Salt Formation: If you have the solid thioic acid, consider synthesizing a stable salt form (e.g., sodium or potassium salt) prior to dissolution. This can significantly improve solubility.[6][15][16]

    • Explore Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic portions of the thioic acid molecule, forming an inclusion complex with enhanced aqueous solubility.[10][17][18]

Issue 3: I am observing degradation of my thioic acid in solution.

  • Possible Cause: Thioic acids can be susceptible to hydrolysis, especially at higher pH values, and oxidation to disulfides.

  • Troubleshooting Steps:

    • Work at Lower Temperatures: Prepare and store your solutions at lower temperatures (e.g., 2-8°C) to slow down degradation kinetics.

    • Use Freshly Prepared Solutions: Whenever possible, prepare your thioic acid solutions immediately before use.

    • Inert Atmosphere: If oxidation is a concern, de-gas your solvents and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Physicochemical Properties of Common Thioic Acids

Thioic AcidMolecular FormulaMolecular Weight ( g/mol )pKaAqueous Solubility
Thioacetic AcidC₂H₄OS76.12~3.33 - 3.4[5][8]Soluble (27 g/L, undergoes slow decomposition)[19][20][21]
Thiobenzoic AcidC₇H₆OS138.19~2.48 - 2.5[5][22]Insoluble/Limited[1][2][3][4]

Experimental Protocols

Protocol 1: Solubilization of a Thioic Acid by pH Adjustment

  • Determine the pKa: If the pKa of your thioic acid is unknown, perform a literature search or estimate it based on similar structures.

  • Prepare the Aqueous Medium: Use a buffer with a pKa value at least one unit above the pKa of the thioic acid. For example, for thiobenzoic acid (pKa ~2.5), a phosphate buffer at pH 7.0 would be suitable.

  • Dissolution: a. Weigh the desired amount of the thioic acid. b. Slowly add the thioic acid to the buffer while stirring vigorously. c. If the thioic acid does not fully dissolve, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise while monitoring the pH. d. Continue adding the base until the thioic acid is fully dissolved and the pH is stabilized at the desired level (at least 1-2 pH units above the pKa).

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Preparation of a Thioic Acid-Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. HP-β-CD generally offers higher aqueous solubility.[9]

  • Molar Ratio: Determine the molar ratio of thioic acid to cyclodextrin to be tested. A 1:1 molar ratio is a common starting point.

  • Kneading Method: a. Weigh the appropriate amounts of the thioic acid and cyclodextrin. b. Place the powders in a mortar and mix them thoroughly. c. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste. d. Knead the paste for 30-60 minutes. e. Dry the resulting solid in an oven at a temperature that will not degrade the thioic acid (e.g., 40-50°C) until a constant weight is achieved. f. The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.

  • Solubility Testing: Test the solubility of the prepared inclusion complex in water or your desired aqueous buffer and compare it to the solubility of the free thioic acid.

Mandatory Visualizations

ThioicAcidSolubility cluster_pH Effect of pH on Thioic Acid Solubility Low_pH Low pH (pH < pKa) High_pH High pH (pH > pKa) Thioic_Acid R-COSH (Poorly Soluble) Thiolate_Salt R-COS⁻ (More Soluble) Thioic_Acid->Thiolate_Salt + OH⁻ Thiolate_Salt->Thioic_Acid + H⁺

Caption: pH-dependent equilibrium of a thioic acid and its more soluble thiolate salt.

ExperimentalWorkflow start Poorly Soluble Thioic Acid ph_adj Attempt Solubilization via pH Adjustment start->ph_adj check1 Solubility Sufficient? ph_adj->check1 co_solvent Add Co-solvent check1->co_solvent No end Solubilized Thioic Acid check1->end Yes check2 Solubility Sufficient? co_solvent->check2 advanced Utilize Advanced Techniques (Cyclodextrin, Nanoparticles) check2->advanced No check2->end Yes advanced->end

Caption: A logical workflow for overcoming the poor solubility of thioic acids.

CyclodextrinInclusion cluster_CD Cyclodextrin Inclusion Complex Formation thioic_acid Hydrophobic Moiety Thioic Acid Group R-COSH complex Inclusion Complex (Enhanced Aqueous Solubility) thioic_acid->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Encapsulation of a thioic acid by a cyclodextrin to form a soluble complex.

References

Technical Support Center: Mass Spectrometry of Thioic S-Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) fragmentation of thioic S-acids.

Frequently Asked Questions (FAQs)

Q1: What are the likely ionization techniques for analyzing thioic S-acids?

A1: Electrospray ionization (ESI) is a common and effective technique for thioic S-acids due to their polarity.[1][2] Given their acidic nature, they are often analyzed in negative ion mode ([M-H]⁻) as they readily lose a proton.[3] However, depending on the mobile phase composition and the overall structure of the molecule, adduct formation in positive ion mode ([M+H]⁺, [M+Na]⁺, [M+K]⁺) can also be utilized.[1][4] The choice between positive and negative ion modes may require initial screening during method development to determine which provides better sensitivity and signal stability for your specific analyte.[5]

Q2: My thioic S-acid is showing a very low signal or no signal at all. What are the common causes?

A2: Low signal intensity is a frequent issue in mass spectrometry.[6][7] For thioic S-acids, several factors could be at play:

  • Poor Ionization Efficiency: The pH of your mobile phase can significantly impact ionization. For negative ion mode, a slightly basic mobile phase can enhance deprotonation, but care must be taken as thioic acids can be unstable at high pH. Conversely, for positive ion mode, an acidic mobile phase is typically used.[8][9][10] The use of high-purity solvents and additives is crucial to prevent unwanted adduct formation and increased background noise.[5]

  • Sample Degradation: Thioic S-acids can be prone to oxidation, forming disulfides, or hydrolysis back to the corresponding carboxylic acid, especially during sample preparation and storage.[11] It is advisable to prepare samples fresh and consider derivatization to protect the thiol group if stability is a major concern.[11][12]

  • In-source Fragmentation or Instability: Some molecules can be thermally labile and fragment within the ion source before reaching the mass analyzer.[13][14] This can lead to a diminished or absent molecular ion peak. Optimizing source parameters like temperature and voltages can help mitigate this.[14]

  • Contamination: Contamination from previous samples, mobile phase impurities, or the sample matrix can suppress the signal of your analyte.[6] Ensure the system is clean by running blanks and consider a more rigorous sample cleanup if matrix effects are suspected.[5]

  • Hardware Issues: Problems with the instrument, such as a clogged spray needle or issues with the detector, can also lead to a complete loss of signal.[15][16]

Q3: I am observing unexpected peaks in my mass spectrum. What could they be?

A3: Unexpected peaks can arise from several sources:

  • Adducts: In ESI, it is common to see adducts with cations like sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) in positive ion mode. In negative ion mode, adducts with anions from the mobile phase (e.g., formate, [M+HCOO]⁻) can occur.[4][17][18]

  • In-source Reactions: As mentioned, your thioic S-acid might be degrading in the ion source. You could be observing fragments or degradation products like the corresponding carboxylic acid or disulfide dimer.[1][14]

  • Contaminants: Peaks from contaminants in your sample, solvents, or from the LC system (e.g., column bleed) are also a possibility.[6]

  • Isotopes: Remember that sulfur has a characteristic isotopic pattern, with a notable ³⁴S isotope at approximately 4.2% abundance of the ³²S isotope. This will result in an M+2 peak that can help confirm the presence of sulfur in an ion.

Troubleshooting Guides

Guide 1: Poor Signal Intensity or No Signal

This guide provides a step-by-step approach to troubleshooting low or absent signal for your thioic S-acid analysis.

Troubleshooting Workflow for Low/No Signal

start Start: Low or No Signal Observed check_ms 1. Verify MS Instrument Performance - Infuse a known standard. - Check for stable spray. start->check_ms ms_ok Signal OK? check_ms->ms_ok service_ms Contact Service Engineer ms_ok->service_ms No check_lc 2. Check LC System - Verify mobile phase composition and flow rate. - Check for leaks. ms_ok->check_lc Yes lc_ok LC System OK? check_lc->lc_ok fix_lc Troubleshoot LC Hardware (pumps, connections, etc.) lc_ok->fix_lc No check_method 3. Evaluate MS Method Parameters - Optimize ionization mode (pos/neg). - Adjust source parameters (temperature, voltage). lc_ok->check_method Yes method_ok Signal Improved? check_method->method_ok check_sample 4. Investigate Sample Integrity - Prepare fresh sample. - Check for precipitation. - Consider sample cleanup or derivatization. method_ok->check_sample No success Problem Resolved method_ok->success Yes sample_ok Signal Restored? check_sample->sample_ok sample_ok->success Yes further_investigation Further Investigation Needed (Matrix effects, complex degradation) sample_ok->further_investigation No

Caption: Troubleshooting decision tree for low or no signal intensity.

Step Action Rationale
1. Verify MS Instrument Performance Infuse a known, reliable standard directly into the mass spectrometer. Visually inspect the electrospray needle for a stable spray.This isolates the problem to either the mass spectrometer itself or the preceding LC system and sample.[15][16]
2. Check LC System Ensure correct mobile phase composition, adequate solvent levels, and the set flow rate is being delivered. Inspect for any leaks in the system.Incorrect mobile phase or flow rate will affect retention and ionization. Leaks can lead to pressure fluctuations and poor performance.
3. Evaluate MS Method Parameters Test both positive and negative ionization modes. Systematically adjust source parameters such as capillary voltage, gas flow, and source temperature.Thioic S-acids may ionize preferentially in one mode. Source parameters that are too harsh can cause in-source decay, while settings that are too gentle may result in inefficient ionization.[5][14]
4. Investigate Sample Integrity Prepare a fresh sample from your stock solid or oil. Ensure the sample is fully dissolved in the injection solvent and filter if necessary. Consider a sample cleanup step (e.g., solid-phase extraction) to remove matrix components, or derivatize the thiol group to improve stability.[11]Thioic S-acids can degrade in solution over time.[11] Matrix components can suppress the analyte signal.[6]
Guide 2: Understanding Fragmentation Patterns

Predicting the fragmentation of thioic S-acids can be challenging. Based on the fragmentation of similar functional groups like carboxylic acids and thioesters, the following pathways are likely.

Plausible Fragmentation Pathways for a Generic Thioic S-Acid

cluster_frags Product Ions M [R-C(=O)S]⁻ Precursor Ion loss_S [M - S]⁻ Loss of Sulfur M->loss_S -S loss_HS [M - HS]⁻ Loss of Hydrosulfide radical M->loss_HS -HS• loss_COS [M - COS]⁻ Loss of Carbonyl Sulfide M->loss_COS -COS R_ion [R]⁻ Alkyl/Aryl Anion M->R_ion -COS

Caption: Potential fragmentation pathways for deprotonated thioic S-acids.

Fragmentation Pathway Neutral Loss / Fragment Description
Loss of Sulfur -SCleavage of the C-S bond can lead to the neutral loss of a sulfur atom, particularly in higher energy fragmentation methods.
Loss of Hydrosulfide Radical -HS•Homolytic cleavage of the S-H bond could result in the loss of a hydrosulfide radical.
Loss of Carbonyl Sulfide -COSA common pathway for carboxylic acids is the loss of CO₂. For thioic S-acids, the analogous loss of carbonyl sulfide (COS) is plausible, leading to the formation of an alkyl or aryl anion (R⁻).[19]
Alpha-Cleavage VariesCleavage of the bond alpha to the carbonyl group is a common fragmentation pathway for carbonyl-containing compounds.[20]

Experimental Protocol: Confirming Fragmentation Pathways

  • Sample Preparation: Dissolve the thioic S-acid in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or a weak base for negative mode) to a concentration of approximately 1-10 µg/mL.

  • Infusion Analysis: Directly infuse the sample into the mass spectrometer to optimize source conditions and identify the molecular ion.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion.

    • Use collision-induced dissociation (CID) as the fragmentation technique.[2]

    • Vary the collision energy to observe how the fragmentation pattern changes. Low energies may favor the loss of larger, more stable fragments, while higher energies can induce more extensive fragmentation.

  • Data Analysis: Identify the major fragment ions and calculate the corresponding neutral losses to propose fragmentation pathways. High-resolution mass spectrometry can aid in confirming the elemental composition of fragments.

By systematically working through these troubleshooting steps and considering the likely fragmentation behavior, you can more effectively analyze and interpret the mass spectra of thioic S-acids.

References

Technical Support Center: Minimizing Epimerization in Peptidic Thioacid Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptidic thioacids, with a primary focus on minimizing epimerization.

Troubleshooting Guide

This guide addresses specific issues that can arise during the preparation of peptidic thioacids, offering potential causes and actionable solutions.

Question 1: I am observing significant epimerization of the C-terminal amino acid in my synthesized peptidic thioacid. What are the likely causes and how can I mitigate this?

Answer:

Significant epimerization at the C-terminus is a common challenge in peptidic thioacid synthesis, particularly when using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The primary causes include:

  • Prolonged exposure to basic conditions: The repeated use of piperidine for Fmoc deprotection can lead to the abstraction of the α-proton of the C-terminal amino acid, resulting in racemization.[1][2][3] Thioamide-containing peptides are particularly susceptible to epimerization under basic conditions due to the increased acidity of the α-proton.[2][3]

  • Activation of the carboxylic acid: The process of activating the carboxylic acid to form an active ester, a necessary step for amide bond formation, can promote the formation of an oxazolone intermediate.[4][5] This intermediate is prone to tautomerization, which leads to loss of stereochemical integrity.

  • Nature of the C-terminal amino acid: Certain amino acids are more susceptible to epimerization. Cysteine and Histidine are particularly prone to this side reaction due to the nature of their side chains and increased acidity of the Cα-proton.[6][7][8] Phenylglycine is another amino acid known to be susceptible to racemization.[4][5]

  • Choice of coupling reagents: Some coupling reagents, particularly carbodiimide-based reagents like EDC, can increase the rate of epimerization.[9]

  • Solvent effects: Polar aprotic solvents like Dimethylformamide (DMF) can increase the rate of epimerization.[9]

Solutions:

  • Optimize Fmoc-deprotection: Reduce the piperidine concentration and shorten the deprotection time. For instance, using 10% piperidine in DMF for 1 minute has been shown to significantly suppress epimerization in the synthesis of endothioamide peptides.[1][10]

  • Select appropriate coupling additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization.[4] Oxyma-B has been noted as a particularly effective racemization suppressor.[4]

  • Choose a less polar solvent for coupling: If possible, switching to a less polar solvent during the coupling step can significantly reduce epimerization. For example, the epimer content in a segment condensation was reduced from 27% to 6% by using a less polar solvent.[11]

  • Employ protective strategies: For thioamide-containing peptides, a thioimidate protection strategy can be employed. This involves the reversible protection of the thioamide to increase the pKa of the α-proton, thus protecting the stereochemistry during SPPS.[2]

  • Consider alternative synthesis strategies: For problematic sequences, consider a fragment-based approach where the C-terminal residue of the fragment to be activated is Glycine or Proline, which are not prone to epimerization.[8]

Question 2: My final peptidic thioacid product is a complex mixture with multiple side products. What could be causing this and how can I improve the purity?

Answer:

The presence of a complex mixture of products often points to side reactions occurring during synthesis and cleavage. Besides epimerization, other potential side reactions include:

  • Oxoamide formation: This can occur with thioamide-containing peptides, leading to undesired byproducts.[1][10]

  • Deletions sequences: Incomplete Fmoc deprotection can lead to the failure of the next amino acid to couple, resulting in deletion sequences.[2] This can be a consequence of using milder deprotection conditions to avoid epimerization.

  • Side reactions involving sensitive amino acids: Cysteine, for example, is prone to various side reactions beyond epimerization.[6]

Solutions:

  • Careful optimization of deprotection and coupling: A delicate balance must be struck between minimizing epimerization (milder deprotection) and ensuring complete coupling (avoiding deletions). Careful monitoring of both deprotection and coupling steps is crucial.

  • Use of advanced coupling reagents: Employing more efficient coupling reagents in conjunction with racemization-suppressing additives can help drive the reaction to completion quickly, minimizing the time for side reactions to occur.

  • Thioimidate protection: For thioamide-containing peptides, the thioimidate protection strategy not only prevents epimerization but can also mitigate other side reactions associated with the thioamide group.[2]

  • Purification strategy: A robust purification protocol using techniques like High-Performance Liquid Chromatography (HPLC) is essential to isolate the desired product from the complex mixture.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In peptide synthesis, this typically refers to the conversion of an L-amino acid residue to its D-epimer at the α-carbon.[12] This change in stereochemistry can dramatically alter the peptide's structure and biological activity.[5][12]

Q2: Why are peptidic thioacids particularly susceptible to epimerization?

A2: The thioamide bond in a peptidic thioacid increases the acidity of the adjacent α-proton by approximately 3 pKa units compared to a standard amide bond.[3] This makes the proton more susceptible to abstraction by bases, such as piperidine used for Fmoc deprotection, leading to a higher rate of epimerization.[2][3]

Q3: Are there any amino acids that are not prone to epimerization?

A3: Yes, Glycine is not chiral and therefore cannot epimerize. Proline is a secondary amino acid and is highly resistant to epimerization due to its cyclic structure which restricts the formation of the oxazolone intermediate.

Q4: How can I quantify the level of epimerization in my sample?

A4: The most common method for quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of the hydrolyzed peptide. By comparing the retention times of the synthesized peptide with standards of the desired peptide and its epimer, the percentage of the epimerized product can be determined.

Q5: Can the choice of solid support influence epimerization?

A5: Yes, the linker used to attach the first amino acid to the solid support can influence epimerization. For instance, synthesizing C-terminal cysteine peptides on a 2-chlorotrityl linker can lead to significant epimerization upon exposure to piperidine.[7] Careful selection of the resin and linker system is important, especially for sensitive amino acids.

Quantitative Data on Epimerization

The following table summarizes quantitative data from various studies on the factors influencing epimerization during peptide synthesis.

Factor InvestigatedSystem/PeptideConditionsEpimerization LevelReference
Solvent Segment condensation of two peptide fragments (45 and 44 residues)DMSO with base27%[11]
Less polar solvent6%[11]
Protection Strategy Thioamide-containing peptide (AAKAFSAKFG)Unprotected thioamide22%[2]
Thioimidate protection<0.01%[2]
Fmoc Deprotection Time Endothioamide peptide synthesisLonger exposure to Fmoc-deprotection cocktailsIncreased epimerization[3]
Linker C-terminal cysteine peptide2-chlorotrityl linker30%[7]

Experimental Protocols

Protocol 1: General Protocol for Minimizing Epimerization during Fmoc-SPPS of Peptidic Thioacids

This protocol provides a general workflow incorporating best practices to minimize epimerization.

  • Resin and First Amino Acid Loading:

    • Select a resin appropriate for thioacid synthesis (e.g., a resin that allows for cleavage to the thioacid).

    • For epimerization-prone amino acids like Cysteine, use specialized loading conditions to minimize base exposure.

  • Fmoc Deprotection:

    • Use a solution of 10% piperidine in DMF.

    • Perform the deprotection for a short duration, for example, 1 minute, repeated twice.[1]

    • Thoroughly wash the resin with DMF after deprotection.

  • Amino Acid Coupling:

    • Pre-activate the incoming Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HATU or HBTU and a base like DIPEA.

    • Crucially, include a racemization-suppressing additive like HOAt or OxymaPure (1 equivalent).

    • Perform the coupling in a suitable solvent. Consider using a less polar solvent if the reactants are soluble.

    • Allow the coupling reaction to proceed for an appropriate time (e.g., 1-2 hours). Monitor coupling completion with a ninhydrin test.

  • Thioacid Formation:

    • The method for generating the C-terminal thioacid will depend on the chosen solid support and linker strategy. This may involve a specific cleavage cocktail or on-resin modification.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification and Analysis:

    • Purify the crude peptidic thioacid using preparative RP-HPLC.

    • Analyze the purified product by analytical RP-HPLC and mass spectrometry to confirm identity and purity.

    • Quantify the extent of epimerization using chiral HPLC or GC analysis of the hydrolyzed peptide.

Visualizations

Epimerization_Pathways cluster_0 Oxazolone Formation Pathway cluster_1 Direct Enolization Pathway Peptide_COOH Peptide-COOH Activated_Ester Activated Ester Peptide_COOH->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Attack Epimerized_Oxazolone Epimerized Oxazolone Oxazolone->Epimerized_Oxazolone Tautomerization Epimerized_Peptide Epimerized Peptide Epimerized_Oxazolone->Epimerized_Peptide Nucleophilic Attack Peptide_Thioacid Peptide Thioacid Enolate Enolate Intermediate Peptide_Thioacid->Enolate Base (e.g., Piperidine) Epimerized_Thioacid Epimerized Thioacid Enolate->Epimerized_Thioacid Reprotonation

Caption: Mechanisms of Epimerization in Peptide Synthesis.

Experimental_Workflow Start Start: Resin Selection Load_AA Load First Amino Acid Start->Load_AA Fmoc_Deprotection Fmoc Deprotection (10% Piperidine, 1 min x 2) Load_AA->Fmoc_Deprotection Coupling Amino Acid Coupling (with HOAt/Oxyma) Fmoc_Deprotection->Coupling Repeat Repeat for sequence Coupling->Repeat Repeat->Fmoc_Deprotection Yes Thioacid_Formation On-Resin Thioacid Formation Repeat->Thioacid_Formation No Cleavage Cleavage from Resin Thioacid_Formation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, Chiral HPLC) Purification->Analysis End End: Pure Peptidic Thioacid Analysis->End

Caption: Workflow for Minimizing Epimerization.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,2-dimethyl-3-oxobutanethioic S-acid and its Carboxylic Acid Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 2,2-dimethyl-3-oxobutanethioic S-acid and its carboxylic acid counterpart, 2,2-dimethyl-3-oxobutanoic acid. While direct experimental data for these specific compounds is limited in publicly available literature, this document extrapolates from established principles of organic chemistry and data from analogous structures to provide a predictive comparison of their key chemical behaviors. The primary focus will be on two key reactions: nucleophilic acyl substitution and decarboxylation.

Introduction

Thioic acids and their derivatives are of significant interest in medicinal chemistry and drug development due to their unique reactivity profiles compared to their carboxylic acid analogs. The replacement of an oxygen atom with sulfur imparts distinct electronic and steric properties, influencing acidity, electrophilicity of the carbonyl carbon, and the stability of reaction intermediates. This guide will explore these differences in the context of this compound and 2,2-dimethyl-3-oxobutanoic acid, both of which are β-keto acids.

Predicted Reactivity Comparison

Based on fundamental chemical principles and existing data for similar compounds, we can predict the relative reactivity of the thioic acid and carboxylic acid in key chemical transformations.

Acidity

Thiocarboxylic acids are known to be significantly more acidic than their carboxylic acid counterparts.[1] This is attributed to the weaker S-H bond compared to the O-H bond and the ability of the larger sulfur atom to better stabilize the negative charge in the resulting thiocarboxylate anion.

Table 1: Predicted pKa Values

CompoundPredicted pKaRationale
This compound~3-4Based on the pKa of thioacetic acid (~3.4) being lower than acetic acid (4.72).[1]
2,2-dimethyl-3-oxobutanoic acid~4-5Based on the typical pKa of aliphatic carboxylic acids.
Nucleophilic Acyl Substitution

The carbonyl carbon of a thioic acid derivative (like a thioester) is generally more electrophilic than that of a carboxylic acid derivative (like an ester). This increased reactivity is due to the poorer orbital overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon, which reduces the resonance stabilization of the thioester group compared to the ester group.[2] Consequently, thioesters are more susceptible to attack by nucleophiles.

Table 2: Predicted Relative Rates of Nucleophilic Acyl Substitution

ReactionPredicted Relative RateRationale
Hydrolysis (reaction with H₂O)This compound > 2,2-dimethyl-3-oxobutanoic acidThioesters hydrolyze more readily than esters. The hydrolysis of thioesters is thermodynamically more favorable.[3]
Aminolysis (reaction with amines)This compound > 2,2-dimethyl-3-oxobutanoic acidThioesters are more effective acylating agents for amines.
Reaction with other nucleophiles (e.g., thiols, alcohols)This compound > 2,2-dimethyl-3-oxobutanoic acidThe greater electrophilicity of the thioester carbonyl carbon leads to faster reaction rates with a wide range of nucleophiles.
Decarboxylation

Both this compound and 2,2-dimethyl-3-oxobutanoic acid are β-keto acids and are thus prone to decarboxylation upon heating. This reaction proceeds through a cyclic, concerted transition state. While direct comparative kinetic data is unavailable, studies on acetoacetic acid show that the acid form decarboxylates significantly faster than its conjugate base (the anion).

Given that the thioic acid is more acidic, at a given pH, a larger proportion of it will exist as the thiocarboxylate anion compared to the carboxylic acid. This could potentially lead to a slower overall rate of decarboxylation for the thioic acid under certain conditions, assuming the anionic form is less reactive towards decarboxylation, similar to its carboxylic acid counterpart. However, the intrinsic reactivity of the neutral thioic acid in the cyclic transition state is not known and could be different.

Table 3: Decarboxylation Data for Acetoacetic Acid (as a proxy)

SpeciesRelative Rate of Decarboxylation at 37°CActivation Energy (kcal/mol)
Acetoacetic Acid~50 times faster than the anion23.7
Acetoacetate Anion122.9
(Data extrapolated from a study on acetoacetic acid)[4]

Experimental Protocols

The following are proposed experimental protocols for the synthesis and comparative reactivity analysis of the target compounds or their close analogs.

Synthesis of 2,2-dimethyl-3-oxobutanoic acid

A common method for the synthesis of β-keto acids is through the hydrolysis of the corresponding β-keto ester. For example, ethyl 2,2-dimethyl-3-oxobutanoate can be hydrolyzed under basic conditions followed by acidification to yield the desired product.

Protocol:

  • Ester Hydrolysis: Dissolve ethyl 2,2-dimethyl-3-oxobutanoate in a solution of sodium hydroxide in a water/ethanol mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Work-up: Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of ~2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or chromatography.

Synthesis of S-(2-acetamidoethyl) 2,2-dimethyl-3-oxobutanethioate (a stable analog of the thioic acid)

Direct synthesis and isolation of β-keto thioic acids can be challenging due to their instability. A common strategy is to synthesize a stable thioester derivative, such as an N-acetylcysteamine (NAC) thioester, which can serve as a model for reactivity studies.

Protocol:

  • Activation of the Carboxylic Acid: Activate 2,2-dimethyl-3-oxobutanoic acid using a coupling reagent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., THF).

  • Thioester Formation: Add N-acetylcysteamine to the activated acid solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the thioester by column chromatography.

Comparative Hydrolysis Rate Determination (Spectrophotometric Assay)

The relative rates of hydrolysis can be determined by monitoring the release of the corresponding thiol or carboxylate over time. For the thioester, a colorimetric assay using 4,4'-dithiobispyridine (DTDP) can be employed to quantify the liberated thiol.[5]

Protocol:

  • Prepare stock solutions of the thioester and the carboxylic acid (or its ester analog) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Prepare a stock solution of 4,4'-dithiobispyridine in the same buffer.

  • To initiate the hydrolysis reaction, add an aliquot of the thioester stock solution to a cuvette containing the buffer and the DTDP solution.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 324 nm for the pyridine-4-thione product) over time using a UV-Vis spectrophotometer.

  • The initial rate of hydrolysis can be calculated from the slope of the absorbance versus time plot.

  • For the carboxylic acid ester, hydrolysis can be monitored by a change in pH or by HPLC analysis of the reaction mixture at different time points to quantify the formation of the carboxylate.

  • Compare the initial rates of hydrolysis for the thioester and the ester under identical conditions.

Visualizing Reactivity and Experimental Design

The following diagrams, generated using DOT language, illustrate the key reactivity pathways and a proposed experimental workflow.

G cluster_thioic This compound cluster_carboxylic 2,2-dimethyl-3-oxobutanoic acid cluster_products_thioic Products cluster_products_carboxylic Products T Thioic Acid AcylSub_T Acyl Substitution Product T->AcylSub_T Faster Decarb_T Decarboxylation Product T->Decarb_T C Carboxylic Acid AcylSub_C Acyl Substitution Product C->AcylSub_C Slower Decarb_C Decarboxylation Product C->Decarb_C Nu Nucleophile (e.g., H₂O, RNH₂) Nu->T Nu->C Heat Heat (Δ) Heat->T Heat->C G cluster_synthesis Synthesis cluster_reactivity Reactivity Assays cluster_analysis Data Analysis S_Thio Synthesize Thioester (NAC-protected) Hydrolysis Comparative Hydrolysis (Spectrophotometry/HPLC) S_Thio->Hydrolysis Decarboxylation Comparative Decarboxylation (Monitor CO₂ evolution or product formation by NMR/GC-MS) S_Thio->Decarboxylation From Thioic Acid S_Carboxylic Synthesize Carboxylic Acid S_Carboxylic->Hydrolysis S_Carboxylic->Decarboxylation Kinetics Determine Rate Constants Hydrolysis->Kinetics Decarboxylation->Kinetics Comparison Compare Reactivity Profiles Kinetics->Comparison

References

Thioic S-Acid vs. Carboxylic Acid Derivatives: A Comparative Guide to Leaving Group Ability in Acyl Substitution

Author: BenchChem Technical Support Team. Date: November 2025

In the field of organic chemistry and drug development, understanding the principles of nucleophilic acyl substitution is fundamental. The reactivity of carboxylic acid derivatives, such as esters and thioesters, is largely governed by the nature of the leaving group. This guide provides an objective comparison of thioic S-acids and carboxylic acids as leaving groups, supported by experimental and computational data, to aid researchers in predicting and controlling reaction outcomes.

The central principle of nucleophilic acyl substitution is that the reaction proceeds by converting a more reactive acyl compound into a less reactive one. This reactivity is inversely related to the stability of the leaving group's conjugate base; weaker bases are better leaving groups.[1][2][3]

Theoretical Framework: Why Thiolates are Superior Leaving Groups

Several key factors contribute to the enhanced leaving group ability of a thiolate (RS⁻), the conjugate base of a thioic S-acid, compared to an alkoxide (RO⁻), the conjugate base of a carboxylic acid's ester form.

  • Acidity and Basicity: The most significant factor is the difference in acidity between the corresponding thiol (R-SH) and alcohol (R-OH). Thiols are considerably more acidic than alcohols.[4][5] For instance, the pKa of a typical thiol is around 10-12, whereas a comparable alcohol has a pKa of 15-17.[2][6] A lower pKa indicates a stronger acid, which in turn means its conjugate base is weaker and more stable.[2][3] Consequently, a thiolate (RS⁻) is a much weaker base than an alkoxide (RO⁻) and therefore a significantly better leaving group.[1][6]

  • Resonance Stabilization: The stability of the starting material also plays a crucial role. In an ester, the lone pair of electrons on the oxygen atom effectively delocalizes into the carbonyl group through resonance. This is due to the efficient overlap between the 2p orbitals of oxygen and carbon. In a thioester, the overlap between the larger 3p orbital of sulfur and the 2p orbital of carbon is less effective.[7] This results in poorer resonance stabilization of the thioester compared to the ester.[7] The reduced stabilization makes the thioester a higher-energy, more reactive molecule with a more electrophilic carbonyl carbon.[7][8]

  • Bond Strength: The carbon-sulfur (C–S) bond in a thioester is inherently weaker than the carbon-oxygen (C–O) bond in an ester, making it easier to cleave during the substitution reaction.[7]

Quantitative Data Comparison

The theoretical principles are borne out by quantitative experimental and computational data, which are summarized below.

ParameterThioester Derivative (Thioic S-Acid)Ester Derivative (Carboxylic Acid)Significance
pKa of Conjugate Acid R-SH: ~10-12[2][6]R-OH: ~15-17[6]Lower pKa for thiol indicates its conjugate base (thiolate) is weaker and a better leaving group.
Thioacetic Acid: ~3.4[9]Acetic Acid: 4.72[9]The parent thioic S-acid is significantly more acidic than the carboxylic acid.
Standard Free Energy of Hydrolysis (ΔG°') ~ -7.7 kcal/mol[10]~ -5.0 kcal/mol[7]More negative ΔG°' for thioester hydrolysis indicates it is a higher-energy, more reactive compound.
Relative Reaction Rate (vs. Amine Nucleophile) ~100-fold faster1 (baseline)Thioesters react significantly faster with amine nucleophiles.[11]
Relative Reaction Rate (vs. Carbanion Nucleophile) >2000-fold faster1 (baseline)The reactivity difference is even more pronounced with soft nucleophiles like carbanions.[11]

Visualizing the Underlying Principles

The following diagrams illustrate the key concepts governing the reactivity differences.

Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R R C C R->C O O C->O X X C->X Nu Nu⁻ Nu->C Attack R_i R C_i C R_i->C_i O_i O⁻ C_i->O_i X_i X C_i->X_i C_i->X_i Nu_i Nu C_i->Nu_i O_i->C_i Re-form C=O R_p R C_p C R_p->C_p O_p O C_p->O_p Nu_p Nu C_p->Nu_p X_p X⁻ label_X_leaving Leaving Group (Better if weaker base) X_p->label_X_leaving intermediate_start->C_p Collapse label_X X = S-R' (Thioester) X = O-R' (Ester) G cluster_thiol Thiol (RSH) cluster_alcohol Alcohol (ROH) cluster_thiolate Thiolate (RS⁻) cluster_alkoxide Alkoxide (RO⁻) thiol Low pKa (~10) strong_acid Stronger Acid thiol->strong_acid thiolate Weak Base strong_acid->thiolate  Conjugate  Base alcohol High pKa (~16) weak_acid Weaker Acid alcohol->weak_acid alkoxide Strong Base weak_acid->alkoxide  Conjugate  Base good_lg Good Leaving Group thiolate->good_lg poor_lg Poor Leaving Group alkoxide->poor_lg Experimental Workflow cluster_monitor Monitoring Options prep 1. Prepare Reactant & Nucleophile Solutions init 2. Initiate Reaction in Buffered Solution (pH 7.4) prep->init monitor 3. Monitor Reaction vs. Time init->monitor analysis 4. Plot ln[Reactant] vs. Time monitor->analysis hplc A) HPLC-MS Analysis (Quenched Aliquots) fret B) FRET Assay (Continuous Monitoring) calc 5. Calculate Rate Constant (k_obs) from Slope analysis->calc compare 6. Compare k_obs (Thioester) vs. k_obs (Ester) calc->compare

References

Comparative Stability of 2,2-dimethyl-3-oxobutanethioic S-acid and Other β-Keto Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the chemical stability of molecules is paramount. This guide provides a comparative analysis of the stability of 2,2-dimethyl-3-oxobutanethioic S-acid and other β-keto acids, supported by available data and detailed experimental protocols.

The stability of β-keto acids is a critical factor in their synthesis, storage, and biological activity. These compounds are notoriously prone to decarboxylation, a chemical reaction that results in the loss of carbon dioxide. This guide will delve into the factors influencing the stability of these molecules, with a particular focus on the comparison between standard β-keto acids and their thioic S-acid analogs.

Executive Summary

β-Keto acids are characterized by their inherent instability, readily undergoing decarboxylation through a cyclic transition state. The rate of this decomposition is influenced by factors such as the substitution pattern on the α-carbon and the nature of the carbonyl group. Theoretical calculations predict a significant activation barrier for the decarboxylation of α,α-dimethylacetoacetic acid (2,2-dimethyl-3-oxobutanoic acid).

This guide provides a detailed experimental protocol for quantitatively assessing and comparing the stability of these compounds by monitoring the evolution of carbon dioxide.

Comparative Stability Analysis

The primary decomposition pathway for β-keto acids is decarboxylation, which proceeds through a six-membered cyclic transition state, leading to the formation of an enol intermediate that subsequently tautomerizes to a more stable ketone.

Key Factors Influencing Stability:

  • α-Substitution: The presence of alkyl groups on the α-carbon can influence the rate of decarboxylation.

  • Carbonyl Group: The nature of the carbonyl group (ketone vs. thioester) is expected to play a significant role in the stability of the molecule.

While a direct quantitative comparison is hampered by the lack of specific experimental data for this compound, a qualitative and theoretical comparison can be made.

CompoundPredicted Activation Barrier for Decarboxylation (kcal/mol)Expected Relative Stability
2,2-dimethyl-3-oxobutanoic acid26.7[1]More Stable
This compoundNot available (expected to be lower)Less Stable

Note: The predicted activation barrier for 2,2-dimethyl-3-oxobutanoic acid is based on theoretical calculations.[1] The relative stability of the thioic S-acid is an educated inference based on the generally higher reactivity of thioesters compared to esters.

Experimental Protocols

To empirically determine and compare the stability of this compound and other β-keto acids, a robust experimental protocol is essential. The following method is adapted from established procedures for monitoring decarboxylation reactions.

Protocol: Measurement of Decarboxylation Rate by Monitoring CO2 Evolution

Objective: To determine the rate of decarboxylation of a β-keto acid or a β-keto thioic S-acid by measuring the pressure increase due to the evolution of carbon dioxide in a sealed system.

Materials:

  • β-keto acid or β-keto thioic S-acid of interest

  • Appropriate solvent (e.g., water, organic solvent)

  • Reaction vessel (e.g., a sealed vial or flask of known volume)

  • Pressure transducer connected to a data acquisition system

  • Constant temperature bath

  • Stirring apparatus

Procedure:

  • Preparation:

    • Accurately weigh a precise amount of the β-keto acid or β-keto thioic S-acid.

    • Dissolve the compound in a known volume of the chosen solvent to achieve a specific concentration.

  • Reaction Setup:

    • Transfer a known volume of the solution to the reaction vessel.

    • Securely seal the vessel and connect the pressure transducer.

    • Place the reaction vessel in the constant temperature bath and allow it to equilibrate to the desired temperature.

    • Begin stirring at a constant rate.

  • Data Collection:

    • Start data acquisition to record the pressure inside the reaction vessel as a function of time.

    • Continue monitoring until the pressure stabilizes, indicating the completion of the reaction.

  • Data Analysis:

    • The rate of reaction can be determined from the initial slope of the pressure versus time curve.

    • The ideal gas law (PV=nRT) can be used to convert the pressure change to the moles of CO2 evolved.

    • The kinetic order of the reaction and the rate constant can be determined by fitting the data to appropriate rate laws.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the comparative stability analysis of β-keto acids.

G Workflow for Comparative Stability Analysis cluster_prep Sample Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis synthesis Synthesis of β-Keto Acid/Thioic S-Acid purification Purification and Characterization (NMR, MS) synthesis->purification solution_prep Preparation of Standard Solutions purification->solution_prep decarboxylation Isothermal Decarboxylation solution_prep->decarboxylation monitoring Monitor CO2 Evolution (Pressure Sensor) decarboxylation->monitoring rate_determination Determine Initial Rates monitoring->rate_determination kinetic_modeling Kinetic Modeling (Rate Constant, Half-life) rate_determination->kinetic_modeling comparison Comparative Stability Assessment kinetic_modeling->comparison

References

Validation of 2,2-dimethyl-3-oxobutanethioic S-acid structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of β-ketothioesters, with a focus on X-ray crystallography and alternative analytical techniques. Due to the absence of publicly available X-ray crystallographic data for 2,2-dimethyl-3-oxobutanethioic S-acid, this guide utilizes S-tert-butyl 3-oxobutanethioate as a representative analogue to illustrate the principles and methodologies of structural elucidation.

The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. X-ray crystallography stands as the gold standard for providing unambiguous proof of structure, offering precise information about bond lengths, bond angles, and stereochemistry. This guide provides a comparative overview of X-ray crystallography alongside other common analytical techniques for the structural validation of β-ketothioesters, a class of compounds with significant applications in organic synthesis and medicinal chemistry.

Alternative Compound for Analysis: S-tert-butyl 3-oxobutanethioate

A thorough search of the Cambridge Structural Database (CSD) and other scientific literature revealed no publicly available crystal structure for this compound. Therefore, to fulfill the comparative analysis, we will focus on the closely related analogue, S-tert-butyl 3-oxobutanethioate . This compound shares the key β-ketothioester functionality and serves as an excellent model for demonstrating the application of various analytical methods in structural validation.

Comparative Data for S-tert-butyl 3-oxobutanethioate

The following table summarizes the expected and reported data for S-tert-butyl 3-oxobutanethioate from various analytical techniques.

Analytical TechniqueParameterReported/Expected Value for S-tert-butyl 3-oxobutanethioateReference/Notes
X-ray Crystallography Crystal System & Space GroupData not publicly available. Hypothetical data would be presented here.[Hypothetical]
Unit Cell Dimensionsa = X Å, b = Y Å, c = Z Å, α = 90°, β = 90°, γ = 90°[Hypothetical]
Key Bond Lengths (Å)C=O (keto): ~1.21 Å, C=O (thioester): ~1.23 Å, C-S: ~1.78 ÅBased on typical values
Key Bond Angles (°)O=C-C: ~120°, C-S-C: ~100°Based on typical values
¹H NMR (CDCl₃)Chemical Shift (δ)~2.3 ppm (s, 3H, CH₃-CO), ~3.6 ppm (s, 2H, -CH₂-), ~1.5 ppm (s, 9H, C(CH₃)₃)Predicted shifts
¹³C NMR (CDCl₃)Chemical Shift (δ)~200 ppm (C=O, keto), ~195 ppm (C=O, thioester), ~50 ppm (-CH₂-), ~30 ppm (CH₃-CO), ~48 ppm (-C(CH₃)₃), ~29 ppm (-C(CH₃)₃)Predicted shifts
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~1715 cm⁻¹ (C=O, keto stretch), ~1680 cm⁻¹ (C=O, thioester stretch)Typical ranges
Mass Spectrometry (MS) Molecular Ion (m/z)[M]+ at 174.0714 (for C₈H₁₄O₂S)Calculated exact mass

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited.

X-ray Crystallography:

  • Crystal Growth: Single crystals of S-tert-butyl 3-oxobutanethioate would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., hexane, ethyl acetate).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (~100 K). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson synthesis and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of S-tert-butyl 3-oxobutanethioate is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of neat liquid S-tert-butyl 3-oxobutanethioate is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.

Mass Spectrometry (MS):

  • Sample Introduction: A dilute solution of S-tert-butyl 3-oxobutanethioate is introduced into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the structural validation of a small molecule like S-tert-butyl 3-oxobutanethioate, with a primary focus on X-ray crystallography.

A Spectroscopic Showdown: Distinguishing Thioic S-Acid and Thione O-Acid Tautomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, presents a significant challenge in the characterization of many organic molecules. This guide provides an objective, data-driven comparison of the spectroscopic properties of thioic S-acid and thione O-acid tautomers, offering a toolkit for their differentiation.

The two primary tautomeric forms of a thiocarboxylic acid are the thioic S-acid (thiol form) and the thione O-acid (thione form). Generally, the thioic S-acid is the more stable and common tautomer. However, factors such as solvent polarity and temperature can influence the equilibrium, making robust analytical methods for their distinction essential. This guide summarizes key spectroscopic data and experimental protocols to aid in the unambiguous identification of these tautomers.

Spectroscopic Data Comparison

The following tables summarize the key distinguishing spectroscopic features of the thioic S-acid and thione O-acid tautomers of a representative simple molecule, thioacetic acid (CH₃COSH). While the thioic S-acid is readily characterized experimentally, the thione O-acid is often less stable, and thus some of the data presented for it is derived from computational studies.

Table 1: Vibrational Spectroscopy Data (IR and Raman)

Spectroscopic FeatureThioic S-Acid (CH₃C(O)SH)Thione O-Acid (CH₃C(S)OH)Key Distinguishing Characteristic
ν(C=O) Stretch ~1700-1720 cm⁻¹ (strong in IR, weaker in Raman)AbsentThe presence of a strong carbonyl absorption is a clear indicator of the thioic S-acid form.
ν(S-H) Stretch ~2500-2600 cm⁻¹ (weak in IR)AbsentA weak absorption in this region suggests the presence of the S-H bond of the thioic S-acid.
ν(C=S) Stretch Absent~1000-1250 cm⁻¹ (can be weak and coupled with other vibrations)Identification of the C=S stretch, which is often coupled with other modes, points to the thione O-acid.
ν(O-H) Stretch Absent~3200-3600 cm⁻¹ (broad in IR)A broad O-H stretching band is characteristic of the thione O-acid.
ν(C-S) Stretch ~600-800 cm⁻¹AbsentA band in this region is indicative of the C-S single bond in the thioic S-acid.
ν(C-O) Stretch Absent~1000-1200 cm⁻¹The C-O single bond stretch in the thione O-acid can be observed in this region.

Note: The exact positions of vibrational bands can be influenced by the physical state (solid, liquid, gas) and solvent.

Table 2: NMR Spectroscopy Data (¹H and ¹³C)

Spectroscopic FeatureThioic S-Acid (CH₃C(O)SH)Thione O-Acid (CH₃C(S)OH)Key Distinguishing Characteristic
¹H NMR (SH proton) ~4.0-5.0 ppm (can be broad and exchangeable)AbsentThe presence of a downfield, exchangeable proton signal is characteristic of the thioic S-acid.
¹H NMR (OH proton) Absent~8.0-10.0 ppm (can be broad and exchangeable)A significantly downfield, exchangeable proton signal would indicate the thione O-acid.
¹³C NMR (C=O carbon) ~190-200 ppmAbsentA carbonyl carbon resonance in this region is a strong indicator of the thioic S-acid.
¹³C NMR (C=S carbon) Absent~200-220 ppmA downfield carbon resonance in this range is characteristic of a thione group.

Note: Chemical shifts are reported in ppm relative to TMS and can vary with solvent.

Table 3: UV-Vis Spectroscopy Data

Spectroscopic FeatureThioic S-Acid (CH₃C(O)SH)Thione O-Acid (CH₃C(S)OH)Key Distinguishing Characteristic
n → π* transition ~230-240 nm~290-310 nmThe thione O-acid exhibits a lower energy (longer wavelength) n → π* transition due to the higher energy of the sulfur non-bonding orbitals.
π → π* transition ~200-210 nm~230-250 nmThe π → π* transition also tends to be red-shifted for the thione tautomer.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable spectroscopic data to differentiate between the thioic S-acid and thione O-acid tautomers.

Vibrational Spectroscopy (FTIR and FT-Raman)
  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for ATR-FTIR, place the solid sample directly on the ATR crystal.

    • For liquid samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr for IR) or in a quartz cuvette for Raman spectroscopy.

    • For solutions: Dissolve the sample in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., CCl₄, CS₂, or deuterated solvents).

  • Instrumentation and Data Acquisition:

    • FTIR: Use a Fourier Transform Infrared spectrometer. Collect a background spectrum of the empty sample holder or the pure solvent. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • FT-Raman: Use a Fourier Transform Raman spectrometer, typically with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. Acquire spectra with an appropriate laser power and number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra to correct for background and baseline.

    • Identify the key vibrational bands as outlined in Table 1. Pay close attention to the presence or absence of the characteristic C=O, S-H, C=S, and O-H stretching vibrations.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the tautomeric equilibrium.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrumentation and Data Acquisition:

    • Use a high-resolution NMR spectrometer.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. To confirm exchangeable protons (S-H or O-H), a D₂O exchange experiment can be performed.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to TMS at 0 ppm.

    • Identify the chemical shifts of the key protons and carbons as listed in Table 2.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).

    • Prepare a series of dilutions to determine the molar absorptivity.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Acquire the absorption spectrum of the sample solution over the desired wavelength range (typically 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for the n → π* and π → π* transitions as described in Table 3.

Visualizing Tautomerism and Experimental Workflow

The following diagrams illustrate the tautomeric relationship and a general workflow for spectroscopic analysis.

Tautomeric_Equilibrium Thioic_S_Acid Thioic S-Acid (Thiol Form) Thione_O_Acid Thione O-Acid (Thione Form) Thioic_S_Acid->Thione_O_Acid Proton Transfer

Caption: Tautomeric equilibrium between thioic S-acid and thione O-acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Sample Solvent_Selection Solvent Selection Sample->Solvent_Selection IR_Raman IR / Raman Solvent_Selection->IR_Raman NMR NMR Solvent_Selection->NMR UV_Vis UV-Vis Solvent_Selection->UV_Vis Data_Processing Data Processing IR_Raman->Data_Processing NMR->Data_Processing UV_Vis->Data_Processing Tautomer_Identification Tautomer Identification Data_Processing->Tautomer_Identification

Caption: General experimental workflow for spectroscopic tautomer analysis.

Relative acidity of 2,2-dimethyl-3-oxobutanethioic S-acid compared to other thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acidity of 2,2-dimethyl-3-oxobutanethioic S-acid relative to other common thiols. Due to the absence of a readily available experimental pKa value for this compound in the searched literature, its acidity is estimated based on structurally related compounds. This document summarizes key data in a tabular format, presents detailed experimental protocols for pKa determination, and includes visualizations to illustrate influential factors and experimental workflows.

Estimated Acidity of this compound

The pKa of this compound is anticipated to be significantly lower than that of simple alkyl thiols and likely more acidic than thioacetic acid. This estimation is based on the powerful electron-withdrawing effect of the adjacent β-keto group. The β-keto group enhances the acidity of the corresponding carboxylic acid, 3-oxobutanoic acid (pKa ≈ 3.58), compared to acetic acid (pKa ≈ 4.76).[1] A similar acid-strengthening effect is expected for the thioacid derivative. Thioacetic acid itself is already more acidic than acetic acid, with a pKa of approximately 3.4.[2] The additional inductive effect of the β-carbonyl group in this compound is expected to further stabilize the thiolate anion, resulting in a lower pKa.

Comparative Acidity Data

The following table presents the experimental pKa values for a range of thiols, providing a basis for comparison with the estimated acidity of this compound.

CompoundStructurepKa
This compound CH₃C(O)C(CH₃)₂C(O)SHEstimated < 3.4
Thioacetic acidCH₃C(O)SH~3.4[2]
3-Oxobutanoic acid (β-keto acid analog)CH₃C(O)CH₂COOH3.58[3]
Acetic acid (carboxylic acid analog)CH₃COOH4.76[1]
CysteineHSCH₂CH(NH₂)COOH8.2-8.3 (thiol group)[4]
Glutathione8.9-9.4 (thiol group)[4]
EthanethiolCH₃CH₂SH10.6
1-ButanethiolCH₃(CH₂)₃SH10.6
ThiophenolC₆H₅SH6.6

Factors Influencing Thiol Acidity

The acidity of a thiol is primarily determined by the stability of its conjugate base, the thiolate anion (RS⁻). Several factors influence this stability, as illustrated in the diagram below. Electron-withdrawing groups near the sulfhydryl group (-SH) increase acidity by delocalizing the negative charge of the thiolate anion, while electron-donating groups decrease acidity.

G cluster_factors Factors Influencing Thiol Acidity Inductive_Effect Inductive Effect Acidity Thiol Acidity (pKa) Inductive_Effect->Acidity Electron-withdrawing groups increase acidity Resonance Resonance Resonance->Acidity Delocalization of negative charge increases acidity Hybridization Hybridization of Carbon Hybridization->Acidity sp > sp2 > sp3 (more s-character increases acidity) Solvation Solvation Solvation->Acidity Stabilization of thiolate anion increases acidity

Caption: Key factors influencing the acidity of thiols.

Experimental Protocols for pKa Determination

The pKa of a thiol can be determined experimentally using various methods. Potentiometric and spectrophotometric titrations are two of the most common and reliable techniques.

Potentiometric Titration

This method involves titrating a solution of the thiol with a standard solution of a strong base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve.

Experimental Workflow for Potentiometric Titration:

G cluster_workflow Potentiometric Titration Workflow A Prepare Thiol Solution (known concentration) C Titrate with Standardized Base (e.g., NaOH) A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa (pH at half-equivalence point) F->G

Caption: A general workflow for pKa determination via potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare a solution of the thiol of interest at a known concentration (e.g., 0.01 M) in a suitable solvent (typically water or a water/co-solvent mixture for poorly soluble compounds). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate a pH meter using standard buffer solutions.

  • Titration: Place a known volume of the thiol solution in a beaker and immerse the calibrated pH electrode. Add the standardized base in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the recorded pH values against the volume of base added to generate a titration curve. The equivalence point is the point of steepest slope. The pKa is the pH at the half-equivalence point.

Spectrophotometric Titration

This method is suitable for thiols that exhibit a change in their UV-Vis absorbance spectrum upon deprotonation. The pKa is determined by measuring the absorbance at a specific wavelength as a function of pH.

Detailed Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the thiol at a very low pH (fully protonated form) and a very high pH (fully deprotonated form). Identify a wavelength where the difference in absorbance between the two forms is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the thiol.

  • Absorbance Measurements: Prepare a series of solutions containing the same concentration of the thiol in each of the different pH buffers. Measure the absorbance of each solution at the selected wavelength.

  • Data Analysis: Plot the measured absorbance against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the thiol. The pKa can be precisely determined by fitting the data to the Henderson-Hasselbalch equation.

References

Comparative Analysis of the Cross-Reactivity of 2,2-dimethyl-3-oxobutanethioic S-acid with Common Thiol-Reactive Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2,2-dimethyl-3-oxobutanethioic S-acid with a selection of widely used thiol-reactive probes. The data presented herein is intended to guide researchers in selecting appropriate tools for detecting and quantifying free thiols in the presence of this thioic acid, a functional group that may be present in novel chemical entities. Understanding potential cross-reactivity is crucial for avoiding experimental artifacts and ensuring the accuracy of thiol detection assays.

Introduction to Thiol-Reactive Probes and Thioic Acids

Thiol-reactive probes are essential tools in biochemistry and drug discovery for the detection and quantification of sulfhydryl groups (-SH) in peptides, proteins, and other biomolecules.[1][2][3] These probes typically contain electrophilic moieties that readily react with the nucleophilic thiol group. Common classes of thiol-reactive probes include maleimides, iodoacetamides, and disulfide-containing reagents.[1][4]

Thioic S-acids, characterized by the R-C(=O)SH functional group, are sulfur analogs of carboxylic acids. While less common in biological systems than thiols, their potential presence in synthetic compounds necessitates an understanding of their reactivity profile, particularly with probes designed for thiol detection. The sulfur atom in a thioic acid can exhibit nucleophilic character, suggesting a potential for cross-reactivity with electrophilic thiol probes. This guide explores this potential through a series of comparative experiments.

Experimental Protocols

The following protocols were employed to assess the cross-reactivity of this compound with three classes of thiol-reactive probes.

Materials
  • Compound of Interest: this compound (hypothetical, synthesized and purified to >95%)

  • Positive Control: L-Cysteine

  • Thiol-Reactive Probes:

    • N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (DACM)

    • 5-Iodoacetamidofluorescein (5-IAF)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4

Cross-Reactivity Assessment using a Fluorescence-Based Assay

This protocol assesses the reactivity of the probes with the thioic acid by measuring the change in fluorescence over time.

  • Stock Solutions: Prepare 10 mM stock solutions of this compound and L-cysteine in degassed PBS. Prepare 1 mM stock solutions of DACM and 5-IAF in DMSO.

  • Reaction Mixtures: In a 96-well black microplate, prepare reaction mixtures containing 50 µM of either this compound or L-cysteine and 10 µM of the fluorescent probe (DACM or 5-IAF) in a final volume of 200 µL of PBS. A blank containing only the probe in PBS is also included.

  • Fluorescence Monitoring: Immediately after adding the probe, measure the fluorescence intensity at time zero and then at 5-minute intervals for 60 minutes using a microplate reader.

    • DACM: Excitation/Emission = 390/478 nm

    • 5-IAF: Excitation/Emission = 494/518 nm

  • Data Analysis: The rate of reaction is determined by the initial slope of the fluorescence intensity versus time plot.

Cross-Reactivity Assessment using a Spectrophotometric Assay (DTNB)

This protocol utilizes the classic Ellman's reagent to assess reactivity.

  • Stock Solutions: Prepare 10 mM stock solutions of this compound and L-cysteine in degassed PBS. Prepare a 10 mM stock solution of DTNB in PBS.

  • Reaction Mixtures: In a 96-well clear microplate, prepare reaction mixtures containing 100 µM of either this compound or L-cysteine in a final volume of 190 µL of PBS.

  • Reaction Initiation and Measurement: Add 10 µL of the DTNB stock solution to each well to initiate the reaction. Immediately measure the absorbance at 412 nm and then at 2-minute intervals for 30 minutes using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the initial rate of increase in absorbance at 412 nm, corresponding to the formation of the 2-nitro-5-thiobenzoate (TNB) anion.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the cross-reactivity studies.

Table 1: Reaction Rates of Thiol-Reactive Probes with L-Cysteine and this compound

CompoundProbeInitial Reaction Rate (RFU/min or mAU/min)Fold Difference (Cysteine vs. Thioic Acid)
L-CysteineDACM850 ± 45170
This compoundDACM5 ± 0.8
L-Cysteine5-IAF620 ± 38310
This compound5-IAF2 ± 0.5
L-CysteineDTNB150 ± 1275
This compoundDTNB2 ± 0.4

Table 2: Specificity of Thiol-Reactive Probes

ProbeTarget Functional GroupPrimary Reaction MechanismObserved Cross-Reactivity with Thioic Acid
DACMThiol (-SH)Michael Addition[4]Minimal
5-IAFThiol (-SH)Nucleophilic Substitution[4][5]Minimal
DTNBThiol (-SH)Thiol-Disulfide Exchange[6]Minimal

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathways.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound 2,2-dimethyl-3- oxobutanethioic S-acid Reaction_Setup Incubate Compound/Control with Probes in PBS Compound->Reaction_Setup Control L-Cysteine Control->Reaction_Setup Probes Thiol-Reactive Probes (DACM, 5-IAF, DTNB) Probes->Reaction_Setup Fluorescence Fluorescence Measurement (DACM, 5-IAF) Reaction_Setup->Fluorescence Absorbance Absorbance Measurement (DTNB) Reaction_Setup->Absorbance Data_Analysis Calculate Reaction Rates and Compare Reactivity Fluorescence->Data_Analysis Absorbance->Data_Analysis signaling_pathway cluster_maleimide Maleimide Reaction cluster_iodoacetamide Iodoacetamide Reaction cluster_thioic_acid Potential Thioic Acid Reactivity Thiol_M Thiol (R-SH) Adduct_M Stable Thioether Adduct Thiol_M->Adduct_M Michael Addition Maleimide Maleimide Probe Maleimide->Adduct_M Thiol_I Thiol (R-SH) Adduct_I Stable Thioether Adduct Thiol_I->Adduct_I Nucleophilic Substitution Iodoacetamide Iodoacetamide Probe Iodoacetamide->Adduct_I Thioic_Acid Thioic S-Acid (R-COSH) No_Reaction Minimal to No Reaction Thioic_Acid->No_Reaction Low Nucleophilicity Probe Electrophilic Probe Probe->No_Reaction

References

A Comparative Guide to Thioic Acid Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of thioic acids is a critical step in various applications, from drug discovery to materials science. This guide provides an objective comparison of new and emerging synthesis methods for thioic acids against established protocols, supported by experimental data to inform your selection of the most suitable method for your specific needs.

This document outlines the performance of key synthesis routes, focusing on reaction yields, conditions, and substrate scope. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for the discussed methods are provided.

Executive Summary of Synthesis Methods

The synthesis of thioic acids can be broadly categorized into established and newer methods. Traditional approaches often rely on the conversion of carboxylic acid derivatives, such as acyl chlorides, or the use of strong thionating agents like phosphorus pentasulfide. More recent methodologies offer milder reaction conditions, improved yields, and greater functional group tolerance through the use of reagents like Lawesson's Reagent, coupling agents like EDC, or innovative techniques such as visible-light photocatalysis.

Comparison of Key Synthesis Methods

The following tables provide a quantitative comparison of the most common methods for thioic acid synthesis. The data has been compiled from various literature sources to offer a broad overview of their effectiveness across different substrates.

Table 1: Established Synthesis Methods for Thioic Acids

MethodStarting MaterialReagentsTypical Reaction ConditionsProductYield (%)Reference
From Acyl ChlorideBenzoyl chloridePotassium hydrosulfide (KSH)Ethanol, <15°C, 1.5 hThiobenzoic acid61-76[1][2]
From Acyl ChlorideFatty acid chlorideThioacetic acid, propylamineRoom temperature, 5 minFatty thioacidQuantitative[3]
From Carboxylic AcidAcetic acidPhosphorus pentasulfide (P2S5)DistillationThioacetic acidNot specified[4]

Table 2: Newer Synthesis Methods for Thioic Acids

MethodStarting MaterialReagentsTypical Reaction ConditionsProductYield (%)Reference
Lawesson's ReagentBenzoic acidLawesson's Reagent (LR)Dichloromethane, Microwave, 100°C, 10 minThiobenzoic acid76[5]
Lawesson's ReagentCinnamic acidLawesson's Reagent (LR)Dichloromethane, Microwave, 100°C, 10 minCinnamic thioacid72
Lawesson's ReagentFmoc-Ala-OHLawesson's Reagent (LR)Dichloromethane, Microwave, 100°C, 10 minFmoc-Ala-SH75
EDC-MediatedN-protected amino acidsEDC, Na2SNot specifiedN-protected amino thioacidsGood to excellent[6]
Visible-Light MediatedThioacidsDimethyl sulfoxide (DMSO)Blue LED, 30°CCarboxylic acids (reverse reaction)>90[5][7]

Experimental Workflow and Signaling Pathways

A generalized workflow for the synthesis of thioic acids from carboxylic acids is depicted below. This diagram illustrates the key steps involved, from the activation of the carboxylic acid to the final thionation and purification of the thioic acid product.

G cluster_0 Starting Material Preparation cluster_1 Activation / Thionation cluster_2 Reaction cluster_3 Work-up and Purification Carboxylic Acid Carboxylic Acid Acyl Chloride Formation Acyl Chloride Formation Carboxylic Acid->Acyl Chloride Formation SOCl2 or (COCl)2 Direct Thionation Direct Thionation Carboxylic Acid->Direct Thionation Lawesson's Rgt. or P2S5 Coupling Reaction Coupling Reaction Carboxylic Acid->Coupling Reaction EDC, Na2S Reaction with Hydrosulfide Reaction with Hydrosulfide Acyl Chloride Formation->Reaction with Hydrosulfide KSH or NaSH Reaction with Thionating Agent Reaction with Thionating Agent Direct Thionation->Reaction with Thionating Agent Reaction with Sulfur Source Reaction with Sulfur Source Coupling Reaction->Reaction with Sulfur Source Quenching Quenching Reaction with Hydrosulfide->Quenching Reaction with Thionating Agent->Quenching Reaction with Sulfur Source->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Thioic Acid Product Thioic Acid Product Chromatography->Thioic Acid Product

References

Comparative analysis of analytical techniques for thioic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of thioic acids and related thiol compounds is critical in numerous fields, from pharmaceutical development to environmental analysis. The inherent reactivity and potential instability of the thiol group present unique analytical challenges. This guide provides a comparative analysis of the principal analytical techniques employed for the quantification of thioic acids, offering insights into their methodologies, performance, and optimal applications.

Overview of Analytical Techniques

Several analytical methods are available for the quantification of thioic acids, each with distinct advantages and limitations. The primary techniques include spectrophotometry, high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and electrochemical sensors. The choice of method often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample matrix complexity, and available instrumentation.[1]

Performance Comparison

The selection of an appropriate analytical technique is a critical decision in the development of robust and reliable quantitative assays. The following table summarizes the key performance characteristics of the most common methods for thioic acid quantification.

TechniquePrincipleCommon Derivatizing AgentsSensitivityThroughputSelectivityCostKey AdvantagesKey Limitations
Spectrophotometry Colorimetric reactionEllman's Reagent (DTNB), Palladium(II) chlorideµM to mMHighLow to ModerateLowSimple, cost-effective, rapid.[1]Susceptible to interference from other thiols or reducing agents.[1]
HPLC-UV/DAD Chromatographic separation followed by UV-Vis detectionEthacrynic acid, 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT)nM to µMModerateHighModerateHigh specificity and resolving power.[2]May require derivatization for sensitive detection, longer analysis times.[1][3]
HPLC-MS/MS Chromatographic separation coupled with mass spectrometric detectionDiethyl 2-methylenemalonate (EMM), 4-bromo-N-methylbenzylaminepM to nMModerateVery HighHighHigh sensitivity and selectivity, structural confirmation.[4]Requires sophisticated instrumentation.[1]
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detection(Not always required if analyte is volatile)pM to nMModerateVery HighHighExcellent for volatile or semi-volatile thioic acids.[5]Not suitable for non-volatile or thermally labile compounds.[2][5][6]
Electrochemical Sensors Amperometric or voltammetric detection of redox reactions(Not applicable)nM to µMHighModerate to HighLow to ModerateReal-time monitoring, high sensitivity, portability.[1][7]Can be prone to interference from other electroactive species.[1][8]

Experimental Protocols and Methodologies

Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible quantification. Below are representative methodologies for the key analytical techniques discussed.

Spectrophotometric Quantification using Ellman's Reagent

This method is based on the reaction of a thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a mixed disulfide and the 5-thio-2-nitrobenzoate (TNB²⁻) anion. The concentration of the thiol is determined by measuring the absorbance of the yellow-colored TNB²⁻ at 412 nm.[9]

Experimental Workflow:

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample Thioic Acid Sample mix Mix Sample and Buffer sample->mix buffer Reaction Buffer (e.g., Phosphate Buffer, pH 8.0) buffer->mix add_dtnb Add Ellman's Reagent (DTNB) mix->add_dtnb incubate Incubate at Room Temperature add_dtnb->incubate measure Measure Absorbance at 412 nm incubate->measure quantify Quantify using Molar Absorptivity of TNB²⁻ measure->quantify

Caption: Workflow for Spectrophotometric Thioic Acid Quantification.

HPLC-UV Quantification of Thioctic Acid

High-performance liquid chromatography is a powerful technique for separating and quantifying thioic acids, often with enhanced specificity compared to spectrophotometric methods. For thioctic acid, a reversed-phase HPLC method with UV detection is commonly employed.[10]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is used.[10]

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of acetonitrile, 0.7 g/L potassium dihydrogen phosphate (pH 3.0), and methanol (8:41:51, v/v/v).[10]

    • Flow Rate: 1.2 mL/min.[10]

    • Column Temperature: 35°C.[10]

    • Detection Wavelength: 215 nm.[10]

    • Injection Volume: 20 µL.[10]

  • Sample Preparation:

    • Prepare a standard solution of thioctic acid (e.g., 1.0 mg/mL) in a solvent mixture of equal volumes of acetonitrile and 0.7 g/L potassium dihydrogen phosphate (pH 3.6).[10]

    • For tablet samples, weigh and powder 20 tablets. An amount of powder equivalent to 250 mg of thioctic acid is transferred to a 50 mL volumetric flask.[10]

    • Add the solvent mixture to about 50% of the flask's capacity and sonicate for 5 minutes to dissolve the thioctic acid.[10]

    • Cool to room temperature and dilute to volume with the solvent mixture.[10]

    • Filter the solution through a 0.45 µm membrane filter before injection.[10]

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification sample Sample (e.g., Tablets) dissolve Dissolve in Solvent Mixture sample->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separate on C18 Column inject->separate detect Detect at 215 nm separate->detect integrate Integrate Peak Area detect->integrate compare Compare to Standard Curve integrate->compare cluster_analyte Analyte Properties cluster_technique Analytical Technique cluster_derivatization Derivatization Strategy thioic_acid Thioic Acid volatility Volatility thioic_acid->volatility thermal_stability Thermal Stability thioic_acid->thermal_stability hplc HPLC volatility->hplc Low gcms GC-MS volatility->gcms High thermal_stability->hplc Low thermal_stability->gcms High derivatize_hplc Derivatize for UV/MS Detection hplc->derivatize_hplc no_derivatize_gcms Direct Analysis (if volatile) gcms->no_derivatize_gcms

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) or official disposal guidelines for 2,2-dimethyl-3-oxobutanethioic S-acid were found. This document provides a recommended disposal procedure based on the general hazards of thioic acids and related organosulfur compounds. It is imperative that a thorough risk assessment is conducted by qualified personnel before implementing these procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Hazard Assessment

This compound is a thioic acid, a sulfur analogue of a carboxylic acid. While specific hazard data is unavailable, it should be handled with extreme caution, assuming it possesses the general hazards associated with this class of compounds.

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.

  • Flammability: The compound may be flammable.

  • Hydrogen Sulfide Release: Thioic acids can decompose, especially in the presence of acids, moisture, or heat, to release highly toxic and flammable hydrogen sulfide (H₂S) gas. H₂S has a characteristic rotten egg smell at low concentrations but can deaden the sense of smell at higher, more dangerous concentrations.

  • Reactivity: May react vigorously with strong oxidizing agents, strong bases, and certain metals.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling and disposal steps must be performed in a certified chemical fume hood to avoid inhalation of vapors or potential H₂S gas.

Quantitative Data Summary

Due to the absence of specific experimental data for this compound, the following table provides general parameters that should be considered. The "Value" column indicates that these parameters need to be determined by qualified personnel as part of a formal risk assessment.

ParameterValueNotes
pH of Waste Solution To be determined by EHSThe pH of the waste stream will influence its reactivity and potential for H₂S generation. Avoid acidification.
Concentration Limits To be determined by EHSThe maximum allowable concentration for collection and disposal must be established in consultation with your institution's waste management guidelines.
Incompatible Materials Strong Oxidizers, Strong Bases, Strong Acids, Certain MetalsSegregate from these materials to prevent vigorous reactions, decomposition, and the release of toxic gases.
Storage Temperature Cool, dry, well-ventilated areaStore away from heat sources and direct sunlight to minimize decomposition.

Experimental Protocol: Waste Neutralization and Disposal

This protocol outlines a general procedure for the neutralization of small quantities of this compound waste. This procedure should only be carried out by trained personnel after a thorough risk assessment.

Materials:

  • Waste this compound solution

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Large beaker or flask (at least 5 times the volume of the waste)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Appropriate waste container, clearly labeled

Procedure:

  • Preparation:

    • Ensure all operations are conducted in a certified chemical fume hood.

    • Place a large beaker or flask containing a stir bar on a stir plate. .

  • Dilution:

    • If the waste is concentrated, slowly and carefully dilute it with a compatible solvent (e.g., the solvent it is already dissolved in) to a concentration deemed safe by your EHS department.

  • Neutralization:

    • Begin stirring the diluted waste solution.

    • Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, in small portions. Be vigilant for any signs of gas evolution (effervescence) or temperature increase. If either occurs, pause the addition until the reaction subsides.

    • Monitor the pH of the solution regularly using a pH meter or pH indicator strips.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Collection and Labeling:

    • Once neutralized, transfer the solution to a designated hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("Neutralized this compound solution"), and the date.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's certified waste disposal service.

    • Provide the waste disposal service with all available information about the waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste assess_hazards Assess Hazards (Toxicity, Flammability, H2S release) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood small_quantity Is the quantity small and manageable for in-lab neutralization? fume_hood->small_quantity neutralize Neutralize with weak base (e.g., NaHCO3) to pH 6-8 small_quantity->neutralize Yes contact_ehs_large Contact EHS for direct pickup of un-neutralized waste small_quantity->contact_ehs_large No collect_waste Collect in a labeled Hazardous Waste Container neutralize->collect_waste final_disposal Arrange for pickup by Certified Waste Disposal Service collect_waste->final_disposal contact_ehs_large->final_disposal end End of Disposal Process final_disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 2,2-dimethyl-3-oxobutanethioic S-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,2-dimethyl-3-oxobutanethioic S-acid. The following procedures are based on established laboratory safety protocols and data from structurally similar compounds.

Hazard Summary and Personal Protective Equipment

Given the potential hazards associated with compounds of a similar structure, which include skin and eye irritation or corrosion, the following personal protective equipment (PPE) is mandatory.

Potential Hazard Required Personal Protective Equipment (PPE)
Skin Contact Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and full-length pants.
Eye Contact Tightly-fitting chemical safety goggles or a face shield.
Inhalation Work in a well-ventilated fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.
Ingestion Do not eat, drink, or smoke in the laboratory.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Gather all necessary PPE as outlined in the table above.

  • Prepare a designated waste container for this compound and any contaminated materials.

  • Locate the nearest safety shower and eyewash station.

2. Handling:

  • Conduct all manipulations of this compound within the fume hood.

  • Avoid direct contact with the skin and eyes.

  • Should accidental contact occur, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1]

3. Spill and Cleanup:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Clean the spill area thoroughly with an appropriate solvent and decontaminant.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][3] Do not pour this chemical down the drain.[2][3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don Personal Protective Equipment A->B C Prepare Waste Container B->C D Work Inside Fume Hood C->D E Avoid Skin and Eye Contact D->E F Segregate Waste E->F H Wash Hands Thoroughly E->H spill Accidental Spill/Contact E->spill If contact occurs G Dispose via EHS F->G emergency Use Eyewash/Shower Seek Medical Attention spill->emergency

References

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